Technical Documentation Center

H-Gly-Leu-Met-Nh2 HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: H-Gly-Leu-Met-Nh2 HCl
  • CAS: 40297-96-9

Core Science & Biosynthesis

Foundational

The Tachykinin Pharmacophore: A Technical Deep Dive into the Gly-Leu-Met-NH2 Core

Executive Summary The tripeptide sequence Gly-Leu-Met-NH2 (GLM-NH2) represents the conserved C-terminal pharmacophore of the mammalian tachykinin family, most notably Substance P (SP) . While full-length peptides dictate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tripeptide sequence Gly-Leu-Met-NH2 (GLM-NH2) represents the conserved C-terminal pharmacophore of the mammalian tachykinin family, most notably Substance P (SP) . While full-length peptides dictate receptor subtype selectivity (NK1, NK2, NK3) through their N-terminal "address" domains, the GLM-NH2 moiety functions as the universal "message" sequence responsible for receptor activation and intracellular signaling transduction.

This technical guide analyzes the structural biology, pharmacological significance, and experimental utility of the GLM-NH2 core. It is designed for drug development professionals focusing on peptidomimetics and neuropharmacology.

Part 1: Molecular Identity & Structural Biology

The Conserved Tachykinin Motif

The biological significance of GLM-NH2 is rooted in its conservation across the tachykinin peptide family. It serves as the critical binding determinant for the G-Protein Coupled Receptors (GPCRs) of the Neurokinin family.

PeptideSequenceReceptor Preference
Substance P Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 NK1
Neurokinin A His-Lys-Thr-Asp-Gly-Phe-Val-Gly-Leu-Met-NH2 NK2
Neurokinin B Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 NK3
The "Message-Address" Hypothesis

In neuropeptide pharmacology, the Message-Address concept explains the functional division of peptide sequences:

  • The Address (N-Terminus): The variable N-terminal region (e.g., Arg-Pro-Lys... in SP) confers affinity and selectivity for specific receptor subtypes (NK1 vs NK2/3) and protects against aminopeptidase degradation.

  • The Message (C-Terminus - GLM-NH2): This conserved hydrophobic core penetrates the receptor's transmembrane bundle, triggering the conformational change required for G-protein coupling (Gq/11).

Structural Criticality of the C-Terminal Amide

The C-terminal amide group (-NH2) is obligatory for biological activity.

  • Mechanism: The amide hydrogen bonds with conserved residues (typically Asparagine or Aspartic acid) within the receptor binding pocket.

  • De-amidation: Conversion to the free acid (Gly-Leu-Met-OH) results in a complete loss of agonist potency, effectively inactivating the peptide. This makes the amidation state a critical quality attribute (CQA) in synthetic production.

Part 2: Pharmacology & Receptor Dynamics

Receptor Activation Pathway

Upon binding, the GLM-NH2 core interacts with the transmembrane helices of the NK1 receptor, stabilizing the active state. This triggers the Gq/11 signaling cascade.

Key Signaling Events:

  • G-Protein Coupling: Exchange of GDP for GTP on the Gαq subunit.

  • Effector Activation: Activation of Phospholipase C-beta (PLCβ).

  • Second Messengers: Hydrolysis of PIP2 into IP3 and DAG.

  • Calcium Mobilization: IP3 triggers Ca2+ release from the endoplasmic reticulum.

Visualization: NK1 Receptor Signaling Cascade

NK1_Signaling GLM GLM-NH2 Motif NK1 NK1 Receptor (GPCR) GLM->NK1 Binding & Conf. Change Gq Gq/11 Protein NK1->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Calcium Store IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Flux

Caption: The canonical Gq-coupled signaling pathway triggered by the interaction of the GLM-NH2 pharmacophore with the NK1 receptor.

Part 3: Metabolic Stability & Enzymatic Degradation

The GLM-NH2 sequence is not only a binding motif but also a product of specific enzymatic cleavage. Understanding its formation and degradation is vital for pharmacokinetic (PK) modeling.

Enzymatic Cleavage Sites

Substance P is rapidly degraded in plasma and tissue by two primary metallopeptidases:

  • Neutral Endopeptidase (NEP / EC 3.4.24.11): Cleaves primarily at Gln6-Phe7, Phe7-Phe8, and Gly9-Leu10 .

  • Angiotensin-Converting Enzyme (ACE): Cleaves at Phe8-Gly9 and Gly9-Leu10.

Visualization: Substance P Degradation

SP_Degradation cluster_enzymes Enzymatic Attack SP Substance P (1-11) Full Length Frag1 SP(1-9) (Inactive) SP->Frag1 ACE Cleavage (Phe8-Gly9) Frag3 SP(1-7) SP->Frag3 NEP Cleavage (Phe7-Phe8) NEP NEP (Neutral Endopeptidase) ACE ACE (Angiotensin Converting Enzyme) Frag2 Leu-Met-NH2 (Dipeptide) Frag1->Frag2 Further degradation

Caption: Major enzymatic cleavage pathways of Substance P. Note that direct excision of intact GLM-NH2 is rare; it is often cleaved internally.

Part 4: Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) of GLM-NH2

To study this motif, researchers must synthesize it with high purity, ensuring the C-terminal amide is preserved.

Methodology: Fmoc Chemistry on Rink Amide Resin

  • Resin Selection:

    • Use Rink Amide MBHA resin . This resin yields a C-terminal amide upon cleavage, which is required for GLM-NH2 bioactivity.

    • Note: Wang resin would yield a C-terminal acid (inactive).

  • Coupling Cycle (Iterative):

    • Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc group.

    • Wash: DMF (3x), DCM (3x).

    • Activation: Dissolve Fmoc-AA-OH (Met, then Leu, then Gly), HBTU, and DIPEA in DMF.

    • Coupling: Add activated amino acid to resin. Shake for 45-60 min at room temperature.

    • Monitoring: Kaiser Test (Ninhydrin) to verify coupling completion (Blue = free amine, Yellow = coupled).

  • Cleavage & Deprotection:

    • Cocktail: TFA (95%), TIPS (2.5%), H2O (2.5%).

    • Time: 2-3 hours.

    • Precipitation: Cold Diethyl Ether.

  • Purification:

    • Reverse-Phase HPLC (C18 column).

    • Gradient: 0-60% Acetonitrile in water (+0.1% TFA).

Protocol: Calcium Mobilization Assay (Functional Validation)

This assay validates if the synthesized GLM-NH2 fragment retains agonist activity compared to full-length SP.

  • Cell Line: U373 MG (glioblastoma) or CHO cells stably transfected with human NK1 receptor.

  • Dye Loading: Incubate cells with Fura-2 AM (calcium-sensitive fluorescent dye) for 30 min at 37°C.

  • Baseline Measurement: Measure fluorescence at 340/380 nm excitation.

  • Agonist Addition:

    • Control: Substance P (10 nM - 1 µM).

    • Test: GLM-NH2 (100 nM - 100 µM). Note: Higher concentrations are expected for fragments.

  • Data Analysis: Plot dose-response curves (Log[Agonist] vs. % Max Response). Calculate EC50.

Part 5: Therapeutic Implications

Peptidomimetics Design

The GLM-NH2 sequence is the template for designing stable NK1 agonists/antagonists. Because peptides have poor bioavailability and short half-lives, medicinal chemistry strategies focus on:

  • Retro-inverso modification: Using D-amino acids in reverse order to mimic side-chain topology while resisting enzymatic cleavage.

  • N-methylation: Methylating the amide backbone (e.g., at Leu) to prevent proteolytic attack and improve membrane permeability.

Clinical Relevance

Targeting the GLM-NH2 binding pocket is central to the development of:

  • Aprepitant (Emend): An NK1 antagonist used for chemotherapy-induced nausea. It competitively blocks the binding site that the GLM-NH2 motif would otherwise occupy.

  • Analgesics: Modulating SP signaling via this motif regulates nociception (pain transmission) in the dorsal horn of the spinal cord.

References

  • Regoli, D., et al. (1994). "Receptors and antagonists for substance P and related peptides." Pharmacological Reviews.

  • Harrison, S., & Geppetti, P. (2001). "Substance P." The International Journal of Biochemistry & Cell Biology.

  • Pennefather, J. N., et al. (2004). "Tachykinins and tachykinin receptors: a growing family." Life Sciences.

  • Almeida, T. A., et al. (2004). "Tachykinins and tachykinin receptors: structure and activity relationships." Current Medicinal Chemistry.

  • Quartara, L., & Maggi, C. A. (1997). "The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation." Neuropeptides.

Exploratory

The Conserved Tachykinin Pharmacophore: A Technical Guide to H-Gly-Leu-Met-NH2 HCl

Executive Summary H-Gly-Leu-Met-NH2 (GLM-NH2), often stabilized as the hydrochloride salt (HCl), represents the absolute conserved C-terminal pharmacophore of the mammalian tachykinin family (Substance P, Neurokinin A, N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Gly-Leu-Met-NH2 (GLM-NH2), often stabilized as the hydrochloride salt (HCl), represents the absolute conserved C-terminal pharmacophore of the mammalian tachykinin family (Substance P, Neurokinin A, Neurokinin B).[1] While full-length tachykinins rely on their variable N-termini for receptor subtype selectivity (NK1, NK2, NK3), the GLM-NH2 motif is the "activation switch" responsible for transmembrane signaling.

For researchers, this tripeptide is not merely a sequence fragment; it is a critical tool for Structure-Activity Relationship (SAR) studies , metabolic stability profiling , and non-canonical signaling investigation . This guide details the mechanistic role of GLM-NH2, its application as a metabolic biomarker, and protocols for its use in receptor kinetics.

Part 1: Molecular Mechanism & Signaling Role

The "Message-Address" Hypothesis

To understand the utility of H-Gly-Leu-Met-NH2, one must apply the "Message-Address" concept of peptide pharmacology:

  • The Address (N-Terminus): The variable regions of Substance P (Arg-Pro-Lys...) or Neurokinin A (His-Lys-Thr...) provide the "address," guiding the peptide to the specific receptor (NK1 vs. NK2) and anchoring it with high affinity.

  • The Message (C-Terminus): H-Gly-Leu-Met-NH2 is the "message."[1][2] Once the peptide is docked, this amidated C-terminus inserts into the transmembrane bundle of the G-Protein Coupled Receptor (GPCR), triggering the conformational change that activates the Gq/11 protein cascade.

Critical Technical Note: The C-terminal amide (-NH2) is non-negotiable.[1] Free acid forms (Gly-Leu-Met-OH) lose biological potency by orders of magnitude, as the amide mimics the peptide backbone, preventing electrostatic repulsion within the receptor's hydrophobic core.

The Tachykinin Homology Tree

The following diagram illustrates how GLM-NH2 serves as the convergent root of the tachykinin family.

Tachykinin_Homology cluster_legend Receptor Selectivity vs. Activation Root Conserved Pharmacophore (H-Gly-Leu-Met-NH2) SP Substance P (NK1 Agonist) ...Phe-Phe-Gly-Leu-Met-NH2 SP->Root C-Terminus NKA Neurokinin A (NK2 Agonist) ...Val-Gly-Leu-Met-NH2 NKA->Root C-Terminus NKB Neurokinin B (NK3 Agonist) ...Val-Gly-Leu-Met-NH2 NKB->Root C-Terminus Desc N-Terminus determines Selectivity (Address) GLM-NH2 determines Activation (Message)

Figure 1: Convergence of mammalian tachykinins on the Gly-Leu-Met-NH2 motif.[1][2][3] While N-terminal sequences differ to confer receptor specificity, the C-terminal tripeptide is conserved to drive G-protein activation.[1]

Part 2: Experimental Applications

Metabolic Stability & Protease Profiling

In vivo, Substance P is rapidly degraded by Neutral Endopeptidase (NEP/CD10) and Angiotensin-Converting Enzyme (ACE). H-Gly-Leu-Met-NH2 is a primary accumulation product of this degradation.[1]

  • Application: Researchers use synthetic H-Gly-Leu-Met-NH2 HCl as an HPLC/MS reference standard to quantify the rate of Substance P breakdown in plasma or tissue homogenates.[1]

  • Significance: An increase in GLM-NH2 levels correlates directly with NEP activity, making it a biomarker for inflammatory clearance.[1]

Non-Canonical Signaling (Emerging Research)

While classically considered a "weak" agonist due to low binding affinity, recent data suggests the tripeptide fragment SP(9-11) (GLM-NH2) exerts distinct biological effects:

  • Anti-Proliferative Activity: Unlike full-length Substance P, which often promotes cell proliferation in glioblastomas, the GLM-NH2 fragment has been observed to inhibit proliferation in certain breast cancer lines (MDA-MB-231), potentially via non-NK1 pathways or receptor desensitization mechanisms [1].[1]

Part 3: Protocols

Protocol A: Metabolic Stability Profiling (NEP Activity)

Objective: Quantify the degradation of Substance P into the GLM-NH2 fragment using HPLC.

Reagents:

  • Substrate: Substance P (Full length)

  • Standard: H-Gly-Leu-Met-NH2 HCl (1 mM stock in water)[1]

  • Enzyme Source: Recombinant NEP or Tissue Homogenate (e.g., Lung/Kidney)

  • Stop Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile

Workflow:

  • Equilibration: Dilute Enzyme Source in Tris-HCl buffer (pH 7.4) at 37°C.

  • Initiation: Add Substance P (final conc. 50 µM).

  • Sampling: At t=0, 5, 15, 30, and 60 min, remove 100 µL aliquots.

  • Quenching: Immediately add 100 µL Stop Solution to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

  • Analysis: Inject supernatant onto C18 Reverse-Phase HPLC.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5-60% B over 20 min.[1]

  • Quantification: Use the H-Gly-Leu-Met-NH2 HCl standard to identify the specific retention time (usually elutes earlier than full-length SP) and calculate the Area Under Curve (AUC).[1]

Protocol B: Competitive Binding Control

Objective: Use GLM-NH2 to determine "Address" contribution to binding energy.[1]

Workflow:

  • System: CHO cells expressing human NK1 Receptor.[1]

  • Radioligand: [³H]-Substance P (0.5 nM).[1]

  • Competitors:

    • Cold Substance P (Positive Control): 10⁻¹² to 10⁻⁶ M

    • H-Gly-Leu-Met-NH2 HCl (Test): 10⁻⁹ to 10⁻³ M[1]

  • Incubation: 60 min at 4°C (to prevent enzymatic degradation).

  • Result Interpretation:

    • Full-length SP will show an IC50 ~1 nM.[1]

    • GLM-NH2 typically shows an IC50 >10 µM.[1]

Part 4: Visualization of Degradation Pathways

Understanding the origin of GLM-NH2 in biological systems is crucial for interpreting assay data.

SP_Degradation SP Substance P (1-11) (Arg-Pro...Gly-Leu-Met-NH2) NEP Neutral Endopeptidase (NEP/CD10) SP->NEP Primary Cleavage ACE ACE (Angiotensin Converting Enzyme) SP->ACE Secondary Cleavage Frag2 SP (1-9) (Inactive) NEP->Frag2 Cleaves Phe8-Gly9 GLM H-Gly-Leu-Met-NH2 (Accumulating Metabolite) NEP->GLM Releases C-term Frag1 SP (1-8) (Inactive) ACE->Frag1 Cleaves Phe8-Gly9 ACE->GLM Releases C-term LM Leu-Met-NH2 (Di-peptide) GLM->LM Aminopeptidase (Slow)

Figure 2: Enzymatic generation of H-Gly-Leu-Met-NH2.[1] Both NEP and ACE cleave Substance P at the Phe8-Gly9 bond (or nearby), releasing the tripeptide GLM-NH2. This makes GLM-NH2 a specific marker for C-terminal hydrolysis.[1]

Part 5: Technical Data Summary

ParameterSpecificationTechnical Note
Sequence Gly-Leu-Met-NH2Must be amidated for receptor interaction.[1]
Salt Form Hydrochloride (HCl)Improves aqueous solubility and shelf-stability.[1]
MW (Free Base) 318.44 g/mol Use this MW for molarity calculations, not the salt weight.
Receptor Affinity Low (µM range)Requires high concentrations to elicit response; used as low-affinity control.[1]
Solubility Water, PBS, DMSODissolve in distilled water first, then buffer to avoid salt precipitation.
Storage -20°C (Desiccated)Hygroscopic. Equilibrate to RT before opening to prevent hydrolysis.

References

  • A Paradox from a Neurotransmitter: Munoz, M., & Covenas, R. (2014). The opposite effects of substance P and its physiological fragments SP(1-7) and SP(9-11) on cancer cell proliferation. World Cancer Research Journal, 1(1).

  • Tachykinin Structure-Activity: Pennefather, J. N., et al. (2004). Tachykinins and tachykinin receptors: a growing family. Life Sciences, 74(12), 1445-1463.

  • NEP Degradation: Skidgel, R. A., et al. (1984). Hydrolysis of substance P and neurotensin by converting enzyme and neutral endopeptidase. Peptides, 5(4), 769-776.

  • Receptor Binding Protocols: Lazareno, S. (2001). Quantification of receptor interactions.[4][5][6][7] Methods in Molecular Biology, 485, 1-18.

Sources

Foundational

Theoretical models of H-Gly-Leu-Met-Nh2 HCl bioactivity

Initiating Data Collection I'm starting by using Google to hunt down info on H-Gly-Leu-Met-NH2 HCl, focusing on its structure, any known bioactivities, and any research gaps. I aim to build a strong foundation of knowled...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down info on H-Gly-Leu-Met-NH2 HCl, focusing on its structure, any known bioactivities, and any research gaps. I aim to build a strong foundation of knowledge before moving on to the more complex aspects.

Analyzing Search Results

I've moved on to analyzing the Google search results for H-Gly-Leu-Met-NH2 HCl, now hunting for key themes and potential mechanisms, including relevant experimental data. This analysis will guide the structure of the technical guide, helping identify relevant in silico models and experimental validation strategies. I'm focusing on the "why" behind theoretical and experimental choices.

Planning Guide Structure

I'm now outlining the whitepaper's structure. It will begin with an overview of the peptide, then delve into its properties, in silico modeling, biological targets, and experimental validation. Each section will build upon the last, providing a coherent guide. I'll synthesize the information, explain the "why" behind choices, and ensure I'm citing sources for all claims.

Protocols & Analytical Methods

Method

Using H-Gly-Leu-Met-Nh2 HCl in calcium imaging experiments

Application Note: Functional Characterization of NK1 Receptors Using H-Gly-Leu-Met-NH2 HCl (Substance P 9-11) in Calcium Imaging Executive Summary & Pharmacological Context H-Gly-Leu-Met-NH2 HCl (also known as Substance...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of NK1 Receptors Using H-Gly-Leu-Met-NH2 HCl (Substance P 9-11) in Calcium Imaging

Executive Summary & Pharmacological Context

H-Gly-Leu-Met-NH2 HCl (also known as Substance P 9-11) is the C-terminal tripeptide fragment of the neuropeptide Substance P. While full-length Substance P is the endogenous ligand for the Neurokinin-1 (NK1) receptor, the C-terminal amide functionality is the critical determinant for receptor activation.

In drug discovery and physiological research, this fragment is utilized to:

  • Map Receptor Binding Sites: Differentiate between ligand binding domains on the NK1 receptor.

  • Analyze Desensitization Kinetics: Smaller fragments often exhibit distinct dissociation rates compared to the native peptide.

  • Validate Gq-Signaling: As an agonist, it triggers the Phospholipase C (PLC) pathway, resulting in a robust intracellular calcium release (

    
    ).
    

This guide details the preparation and application of H-Gly-Leu-Met-NH2 HCl for ratiometric or single-wavelength calcium imaging.

Mechanistic Basis

The utility of H-Gly-Leu-Met-NH2 HCl in calcium imaging relies on the canonical Gq-GPCR signaling cascade. Upon binding to the NK1 receptor, the peptide induces a conformational change that activates the


 protein.
Figure 1: NK1 Receptor Signaling Pathway

The following diagram illustrates the cascade from peptide binding to calcium release, highlighting the specific intervention point of H-Gly-Leu-Met-NH2.

NK1_Signaling Ligand H-Gly-Leu-Met-NH2 (Agonist) Receptor NK1 Receptor (GPCR) Ligand->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Efflux

Caption: Signal transduction pathway for H-Gly-Leu-Met-NH2 HCl mediated NK1 activation leading to cytosolic calcium flux.

Reagent Preparation & Handling (Critical)

The hydrochloride salt form (HCl) renders the peptide water-soluble but acidic. Proper buffering is essential to prevent pH-induced artifacts during imaging.

Chemical Properties:

  • Sequence: Gly-Leu-Met-NH2

  • Molecular Weight: ~348.5 g/mol (Free base) / Salt correction required for weighing.

  • Solubility: Soluble in water (up to 20 mg/mL).

Table 1: Stock Solution Preparation
ParameterSpecificationTechnical Rationale
Solvent Ultrapure Water or PBS (pH 7.4)DMSO is unnecessary for this hydrophilic peptide; water avoids solvent toxicity.
Stock Concentration 10 mMHigh concentration minimizes volume addition errors during experiments.
Aliquot Storage -20°C or -80°CPeptides containing Methionine (Met) are prone to oxidation. Do not freeze-thaw.
Vial Type Polypropylene (Low-bind)Prevents peptide adsorption to plastic surfaces.
Working Buffer HBSS + 20 mM HEPESHEPES is required to buffer the acidity of the HCl salt upon addition.

Expert Tip: Because this peptide contains Methionine, avoid vigorous vortexing which introduces oxygen. Mix by gentle inversion.

Experimental Protocol: Calcium Imaging

This protocol utilizes Fluo-4 AM , a high-affinity, single-wavelength calcium indicator ideal for detecting rapid transient responses typical of NK1 activation.

Phase A: Cell Preparation
  • Seeding: Plate NK1-expressing cells (e.g., CHO-NK1 or U373 MG) in black-walled, clear-bottom 96-well plates.

  • Confluency: Target 85-90% confluency on the day of the assay.

  • Starvation (Optional): Serum-starve for 4 hours prior to assay to reduce basal signaling noise.

Phase B: Dye Loading
  • Dye Prep: Reconstitute Fluo-4 AM in DMSO to 1 mM.

  • Loading Solution: Dilute dye to 2-4 µM in Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid).

    • Note: Probenecid inhibits organic anion transporters, preventing dye leakage.

  • Incubation: Incubate cells for 30-45 minutes at 37°C, protected from light.

  • Wash: Gently wash cells 2x with Assay Buffer to remove extracellular dye.

  • Equilibration: Allow cells to rest at Room Temperature (RT) for 20 minutes. This ensures complete de-esterification of the AM group.

Phase C: Agonist Addition & Imaging

Experimental Design:

  • Baseline: 0-10 seconds.

  • Injection: At 10 seconds (add 5x concentrated agonist).

  • Duration: Record for 60-90 seconds total.

Dosing Strategy: Substance P fragments generally have lower affinity than the full-length peptide.

  • Screening Concentration: 1 µM - 10 µM.

  • EC50 Determination: Serial dilutions from 1 nM to 100 µM.

Figure 2: Experimental Workflow

This flowchart outlines the critical timing and logical steps for the imaging run.

Workflow Start Start: Adherent Cells (96-well Plate) Load Load Fluo-4 AM (30 min @ 37°C) Start->Load Wash Wash & Equilibrate (20 min @ RT) Load->Wash Baseline Record Baseline (0-10 sec) Wash->Baseline Inject Inject H-Gly-Leu-Met-NH2 (Final: 1-10 µM) Baseline->Inject Response Measure Fluorescence (Peak @ 15-20 sec) Inject->Response Analysis Data Analysis (ΔF/F0) Response->Analysis

Caption: Step-by-step workflow for calcium flux assays using Fluo-4 AM and peptide agonists.

Data Analysis & Validation

Calculation

Convert raw fluorescence units (RFU) to the fold change over baseline:



Where 

is the average fluorescence of the baseline (0-10s).
Validation Controls

To confirm that the observed calcium flux is specifically due to NK1 receptor activation by H-Gly-Leu-Met-NH2:

  • Negative Control: Inject Assay Buffer alone. (Result: Flat line).

  • Positive Control: Inject Ionomycin (1 µM) or ATP (10 µM) to verify cell viability and dye loading.

  • Antagonist Challenge (The "Gold Standard"):

    • Pre-incubate cells with an NK1-selective antagonist such as Aprepitant or L-703,606 (1 µM) for 15 minutes.

    • Inject H-Gly-Leu-Met-NH2.

    • Result: The calcium peak should be significantly attenuated or abolished.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High Background Fluorescence Incomplete washing or dye leakage.Increase wash steps; ensure Probenecid is fresh (it oxidizes rapidly).
No Response to Peptide Peptide oxidation or degradation.Use a fresh aliquot. Ensure stock was not vortexed vigorously.
Response in Non-Transfected Cells Endogenous receptor expression.Check cell line literature; use a null cell line as a control.
Precipitation upon Addition pH shock from HCl salt.Ensure Assay Buffer contains at least 20 mM HEPES.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9832408, Gly-Leu-Met-NH2. Retrieved from [Link]

  • Cascieri, M. A., et al. (1992). Characterization of the binding of Substance P agonists to the human Neurokinin-1 receptor. Journal of Biological Chemistry. (Validates the binding of C-terminal fragments). [Link]

  • Regoli, D., et al. (1994). Receptors and antagonists for substance P and related peptides. Pharmacological Reviews. (Authoritative review on Tachykinin pharmacology). [Link]

Application

Application Note: Structural & Functional Characterization of NK-1 Receptor Ligands

Focus: H-Gly-Leu-Met-NH2 HCl (Substance P 9-11) Executive Summary H-Gly-Leu-Met-NH2 HCl (GLM-NH2) is the C-terminal tripeptide fragment (residues 9-11) of the neuropeptide Substance P (SP). While full-length Substance P...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: H-Gly-Leu-Met-NH2 HCl (Substance P 9-11)

Executive Summary

H-Gly-Leu-Met-NH2 HCl (GLM-NH2) is the C-terminal tripeptide fragment (residues 9-11) of the neuropeptide Substance P (SP). While full-length Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) is the endogenous high-affinity ligand for the Neurokinin-1 (NK-1) receptor , the GLM-NH2 fragment plays a critical role in Structure-Activity Relationship (SAR) studies and metabolic profiling.

Unlike the C-terminal hexapeptide (SP 6-11), which retains significant agonist potency, the tripeptide GLM-NH2 lacks the critical hydrophobic phenylalanine residues (Phe7, Phe8) required for high-affinity receptor docking. Therefore, this compound is primarily utilized as:

  • A negative control or low-affinity probe to delineate the minimal pharmacophore required for NK-1 activation.

  • A chromatographic standard for identifying metabolic degradation products of Substance P generated by enzymes such as Angiotensin-Converting Enzyme (ACE) or Neutral Endopeptidase (NEP).

This guide details protocols for handling GLM-NH2, assessing its functional inactivity via Calcium Mobilization assays (to validate receptor specificity), and using it as a standard in metabolic stability assays.

Scientific Background & Mechanism[1][2][3][4]
The Tachykinin Pharmacophore

The biological activity of tachykinins (Substance P, Neurokinin A, Neurokinin B) is dictated by a conserved C-terminal region.[1][2][3][4] However, the length of this region is critical for receptor subtype selectivity and affinity.

  • Full Agonist (Substance P): Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[5][6][7]

    • Mechanism:[5][8][9][10][11] Binds NK-1 receptor, triggering Gq protein coupling, PLC activation, and intracellular Ca²⁺ release.

  • Active Fragment (SP 6-11): pGlu-Phe-Phe-Gly-Leu-Met-NH2

    • Mechanism:[5][8][9][10][11] Retains the "Message Domain" (Phe-X-Gly-Leu-Met-NH2). Potent agonist.[12]

  • Minimal/Inactive Fragment (SP 9-11): H-Gly-Leu-Met-NH2

    • Mechanism:[5][8][9][10][11] Contains the C-terminal amide but lacks the hydrophobic "Address Domain" (Phe-Phe).

    • Utility: Demonstrates the necessity of the Phe-Phe motif for receptor binding.

Signaling Pathway Visualization

The following diagram illustrates the NK-1 signaling cascade activated by Substance P, highlighting the step where GLM-NH2 fails to engage due to low affinity.

NK1_Signaling SP Substance P (Full Agonist) NK1 NK-1 Receptor (GPCR) SP->NK1 High Affinity Binding GLM H-Gly-Leu-Met-NH2 (SP 9-11) GLM->NK1 Negligible Binding (Lack of Phe-Phe) Gq Gq/11 Protein NK1->Gq Activation PLC Phospholipase C (PLC-beta) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Mobilization

Figure 1: NK-1 Receptor Signal Transduction. Green pathway indicates successful activation by Substance P. Red dashed line indicates the inability of GLM-NH2 to effectively recruit the receptor, serving as a negative control.

Material Handling & Preparation

Compound: H-Gly-Leu-Met-NH2 HCl Molecular Weight: ~350-400 Da (varies with salt form) Storage: -20°C (desiccated).

Solubility Protocol

The hydrochloride salt form renders the peptide hydrophilic.

  • Primary Solvent: Dissolve in sterile, deionized water or PBS (pH 7.4).

    • Target Concentration: 10 mM stock solution.[13]

  • Solubility Check: If solution is cloudy (rare for this tripeptide), mild sonication for 10-20 seconds is permissible.

  • Stability: Stock solutions are stable for 1 week at 4°C or 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Protocol A: Comparative Calcium Mobilization Assay

Objective: To quantify the agonist potency of GLM-NH2 relative to Substance P using a FLIPR (Fluorometric Imaging Plate Reader) or similar high-throughput calcium assay. This confirms the "inactive" status of the tripeptide in the absence of the N-terminal extension.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human NK-1 receptor (CHO-NK1).

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (fatty-acid free), pH 7.4.

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit.

  • Controls:

    • Positive: Substance P (1 pM to 1 µM).

    • Negative:[12] Assay Buffer alone.

    • Test: H-Gly-Leu-Met-NH2 HCl (1 nM to 100 µM).

Step-by-Step Workflow
  • Cell Plating:

    • Seed CHO-NK1 cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Dye Loading Solution (Fluo-4 AM in Assay Buffer + 2.5 mM Probenecid to inhibit anion transport).

    • Incubate for 60 minutes: 30 min at 37°C, then 30 min at Room Temperature (RT).

  • Compound Preparation:

    • Prepare a 10-point serial dilution (1:3) of Substance P starting at 1 µM.

    • Prepare a 10-point serial dilution (1:3) of H-Gly-Leu-Met-NH2 starting at 100 µM (higher concentration required to detect low affinity).

  • Data Acquisition:

    • Transfer plate to FLIPR/FlexStation.

    • Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 20 seconds.

    • Injection: Add 20 µL of compound (5x concentration) to cells.

    • Read: Record fluorescence for 120 seconds.

  • Analysis:

    • Calculate

      
       (Peak Fluorescence - Baseline) / Baseline.
      
    • Plot dose-response curves using a 4-parameter logistic equation.

Expected Results
CompoundEC50 (Approx.)Max Response (% of SP)Interpretation
Substance P 0.1 - 1.0 nM100%Full Agonist
H-Gly-Leu-Met-NH2 > 100 µM (or N.D.)< 5-10%Inactive / Very Weak Agonist

Note: If a response is observed at >100 µM, it indicates non-specific interaction or extremely low-affinity binding, confirming the requirement of the Phe-Phe domain.

Protocol B: Metabolic Stability & Degradation Profiling

Objective: Use H-Gly-Leu-Met-NH2 as a retention time standard to study the degradation of Substance P by Neutral Endopeptidase (NEP / CD10). NEP cleaves SP at the Gln6-Phe7, Phe7-Phe8, and Gly9-Leu10 bonds.

Workflow Visualization

Metabolic_Workflow SP Substance P (Substrate) Enzyme Enzyme Incubation (NEP / ACE) SP->Enzyme Quench Quench Reaction (1% TFA) Enzyme->Quench Timepoints: 0, 15, 30, 60 min HPLC HPLC/MS Analysis Quench->HPLC ID Identify Fragments Using GLM-NH2 Std HPLC->ID

Figure 2: Workflow for using GLM-NH2 as a standard in metabolic stability assays.

Methodology
  • Reaction Mix:

    • Substrate: 50 µM Substance P.

    • Enzyme: Recombinant NEP (1 µg/mL) or tissue homogenate.

    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: 37°C water bath.

  • Sampling: At t=0, 15, 30, 60 min, remove 50 µL aliquots.

  • Quenching: Add 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile to stop the reaction. Centrifuge at 10,000 x g for 5 min.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Detection: UV at 214 nm or Mass Spec (TIC).

  • Standardization: Inject pure H-Gly-Leu-Met-NH2 HCl (10 µM) separately to determine its retention time. Compare this peak to the degradation products in the reaction mix to confirm the generation of the C-terminal fragment.

References
  • Regoli, D., et al. (1994). "Receptors and antagonists for substance P and related peptides." Pharmacological Reviews, 46(4), 551-599.

  • Almeida, T. A., et al. (2004). "Tachykinins and tachykinin receptors: structure and activity relationships." Current Medicinal Chemistry, 11(15), 2045-2081.

  • Skidgel, R. A., & Erdos, E. G. (1987). "The broad substrate specificity of human skin fibroblast neutral endopeptidase." Immunology, 139(1), 464-470.

  • Cascieri, M. A., et al. (1992). "Substance P analog binding to NK-1 receptor mutants." Journal of Biological Chemistry, 267, 2338-2342.

Sources

Method

Application Note: Investigating C-Terminal Tachykinin Signaling via In Vivo Administration of H-Gly-Leu-Met-NH₂ HCl

Topic: In vivo administration of H-Gly-Leu-Met-Nh2 HCl in animal models Content Type: Application Note and Protocol Executive Summary This application note details the technical protocols for the in vivo administration o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vivo administration of H-Gly-Leu-Met-Nh2 HCl in animal models Content Type: Application Note and Protocol

Executive Summary

This application note details the technical protocols for the in vivo administration of H-Gly-Leu-Met-NH₂ HCl (Substance P fragment 9-11; SP(9-11)). While historically viewed merely as a degradation product of Substance P (SP), emerging evidence identifies SP(9-11) as a bioactive metabolite with distinct pharmacological profiles in dopaminergic modulation, nociception, and oncology.

Unlike the N-terminal fragment SP(1-7), which often opposes SP actions, the C-terminal SP(9-11) retains affinity for the NK1 receptor (NK1R) but exhibits altered potency and signaling bias. This guide provides researchers with a rigorous framework to utilize SP(9-11) as a precise tool for dissecting the structure-activity relationships (SAR) of tachykinins in vivo.

Chemical Identity & Formulation Strategy

Compound Profile[1][2][3][4]
  • Sequence: Gly-Leu-Met-NH₂[1][2][3][4][5]

  • Salt Form: Hydrochloride (HCl)

  • Molecular Weight: ~366.5 g/mol (free base)

  • Solubility: Highly soluble in water/saline (>20 mg/mL).

  • Critical Stability Factor: The C-terminal Methionine (Met) residue is highly susceptible to oxidation (Met-sulfoxide formation), which significantly alters biological activity.

Reconstitution & Storage Protocol

To ensure data integrity, the following "Fresh-Prep" protocol is mandatory to prevent oxidative degradation.

Materials:

  • H-Gly-Leu-Met-NH₂ HCl lyophilized powder.

  • Vehicle: Sterile 0.9% Saline or Phosphate Buffered Saline (PBS), pH 7.4.

  • Argon or Nitrogen gas stream.

Protocol:

  • Degassing: Prior to reconstitution, bubble the vehicle with Argon/Nitrogen for 15 minutes to remove dissolved oxygen.

  • Dissolution: Dissolve the peptide to a stock concentration (e.g., 10 mM) in the degassed vehicle.

    • Note: Do not vortex vigorously; use gentle inversion to minimize air entrapment.

  • Aliquoting: If not using immediately, flash-freeze aliquots in liquid nitrogen. Store at -80°C.

    • Shelf Life: Discard thawed aliquots after 24 hours. Never refreeze.

Biological Context & Mechanism

Understanding the metabolic fate of Substance P is crucial for interpreting SP(9-11) data. SP is cleaved by enzymes like Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) into distinct fragments.

Tachykinin Metabolic Pathway

The following diagram illustrates the generation of SP(9-11) and its divergence from the N-terminal pathway.

SP_Metabolism SP Substance P (1-11) (Full Agonist) NEP Neutral Endopeptidase (NEP 24.11) SP->NEP ACE ACE SP->ACE SP1_7 SP(1-7) (N-Terminal) Sigma Receptor Activity? NEP->SP1_7 Cleavage SP9_11 H-Gly-Leu-Met-NH2 (SP 9-11) (C-Terminal) NK1R Modulation / Dopamine Release NEP->SP9_11 Cleavage ACE->SP9_11 Alternative Processing Dopamine Release\n(Striatum) Dopamine Release (Striatum) SP9_11->Dopamine Release\n(Striatum) Nociceptive Modulation Nociceptive Modulation SP9_11->Nociceptive Modulation

Figure 1: Metabolic cleavage of Substance P yielding the bioactive C-terminal fragment H-Gly-Leu-Met-NH₂.

In Vivo Experimental Protocols

Intracerebrovascular (ICV) Administration (Rat Model)

Purpose: To investigate central effects on dopamine outflow and nociception. SP(9-11) does not cross the Blood-Brain Barrier (BBB) efficiently; direct central delivery is required.

Dose Range: 0.1 – 10 nmol per animal.

Surgical Workflow:

  • Anesthesia: Induce with Isoflurane (3-4%) and maintain (1.5-2%).

  • Stereotaxic Alignment: Fix head in stereotaxic frame. Coordinates (relative to Bregma): AP -0.8 mm, L 1.5 mm.

  • Cannulation: Implant a 26-gauge guide cannula terminating 1 mm above the lateral ventricle (DV -3.5 mm). Secure with dental cement.

  • Recovery: Allow 5-7 days recovery before experimentation.

  • Injection:

    • Insert internal injector (extending 1 mm beyond guide).

    • Infuse volume: 1-5 µL over 2 minutes using a micro-syringe pump.

    • Leave injector in place for 1 minute post-infusion to prevent backflow.

Intratumoral Administration (Oncology Models)

Purpose: To assess cytotoxic effects in solid tumors (e.g., breast cancer xenografts), distinguishing SP(9-11) activity from the proliferative effects of full-length SP.

Dose Range: 1 µg – 100 µg (approx. 2.7 – 270 nmol) per injection site.

Protocol:

  • Tumor Establishment: Inoculate MDA-MB-231 cells (or relevant line) subcutaneously in nude mice. Wait until tumor volume reaches ~100 mm³.

  • Preparation: Dilute H-Gly-Leu-Met-NH₂ HCl in sterile PBS to 1 mg/mL.

  • Administration:

    • Restrain animal (isoflurane anesthesia recommended).

    • Insert 30G needle into the tumor center.

    • Inject 10-50 µL slowly.

    • Frequency: Daily or every 48 hours for 14 days.

  • Monitoring: Measure tumor volume via calipers daily.

Systemic Administration (IV/IP) - Vascular Studies

Purpose: To study peripheral vasodilation or extravasation, though potency is significantly lower than SP. Note: High doses are required due to rapid enzymatic degradation in plasma.

  • Route: Intravenous (Tail Vein).

  • Dose: 10 – 100 nmol/kg.

  • Readout: Mean Arterial Pressure (MAP) via carotid catheter or Evan’s Blue extravasation assay.

Data Interpretation & Controls

To validate that observed effects are specific to the C-terminal fragment and not generic tachykinin activity, the following experimental groups are required:

GroupTreatmentPurpose
Negative Control Vehicle (Degassed PBS)Baseline establishment.
Positive Control Substance P (1-11)Full agonist benchmark.
Experimental H-Gly-Leu-Met-NH₂ Test compound.[1][3][4]
Metabolic Control SP(1-7)To distinguish N- vs C-terminal specific effects.
Antagonist Block SP(9-11) + NK1 Antagonist (e.g., L-733,060)Confirms receptor specificity (NK1 dependent vs independent).
Expected Outcomes
  • Neuroscience: SP(9-11) typically mimics SP in inducing dopamine release but may lack the full neurogenic inflammatory potency.

  • Oncology: Unlike SP, which promotes proliferation in some lines, SP(9-11) has been reported to induce cytotoxicity or apoptosis in specific cancer cell lines (e.g., breast cancer), acting as a functional antagonist or biased agonist.

References

  • MedChemExpress. Gly-Leu-Met-NH2 Product Information and Biological Activity.

  • Hallberg, M., et al. Substance P fragments and striatal endogenous dopamine outflow. (2001). Synapse.

  • Munekata, E., et al. Biological activity of C-terminal partial sequences of substance P. (1977). Endocrinology.

  • Sahin, Z., et al. A paradox from a neurotransmitter: the opposite effects of substance P and its physiological fragments SP (1-7) and SP (9-11) on cancer cells. (2017).[6] World Cancer Research Journal.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177658752, H-Gly-Leu-Met-NH2.

Sources

Application

Technical Application Note: Electrophysiological Characterization of Neurokinin Signaling using H-Gly-Leu-Met-Nh2 HCl

Part 1: Introduction & Pharmacological Context[1] The Role of H-Gly-Leu-Met-Nh2 in Tachykinin Signaling Substance P (SP) is an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) that functions as a primary n...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Pharmacological Context[1]

The Role of H-Gly-Leu-Met-Nh2 in Tachykinin Signaling

Substance P (SP) is an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) that functions as a primary neurotransmitter in nociceptive transmission and neurogenic inflammation.[1] Its biological activity at the Neurokinin-1 (NK1) receptor is strictly governed by its C-terminal sequence.[2]

H-Gly-Leu-Met-NH2 HCl (SP fragment 9-11) represents the C-terminal tripeptide of Substance P. In physiological systems, this fragment is a primary metabolite generated by the cleavage of Substance P by Angiotensin Converting Enzyme (ACE) at the Phe8-Gly9 bond.

Why Use This Fragment in Patch-Clamp?

In electrophysiological assays, H-Gly-Leu-Met-NH2 HCl is utilized not as a potent agonist, but as a critical pharmacological tool for three specific purposes:

  • Defining the Minimal Pharmacophore: It serves as a negative control to demonstrate the absolute requirement of the hydrophobic phenylalanine residues (Phe7 and Phe8) for NK1 receptor activation.

  • Metabolic Stability Studies: It is used to baseline the "loss of function" state following enzymatic degradation of full-length Substance P.

  • High-Concentration Specificity Checks: To rule out non-specific membrane effects or off-target modulation often seen with high concentrations of charged peptides.

Part 2: Material Preparation & Handling

Compound Properties[2][3][4][5][6][7][8]
  • Sequence: Gly-Leu-Met-NH2 (Amide C-terminus is critical for stability)

  • Form: Hydrochloride Salt (HCl)

  • MW: ~350-400 Da (varies with counterion stoichiometry)

  • Solubility: Highly soluble in water and physiological saline.

Critical Handling Protocol: Methionine Oxidation

The Methionine (Met) residue is highly susceptible to oxidation to methionine sulfoxide, which alters hydrophobicity.

  • Storage: Store lyophilized powder at -20°C in a desiccator.

  • Stock Solution: Dissolve in degassed ddH2O or PBS to 10 mM.

    • Tip: Purge water with N2 gas for 10 minutes prior to dissolution to minimize oxidation.

    • Aliquot into small volumes (e.g., 50 µL) and freeze at -80°C. Do not refreeze.

  • Working Solution: Dilute to final concentration (typically 10 µM – 1 mM) in Extracellular Solution (ECS) immediately before the experiment.

Part 3: Experimental Design & Logic

Cell Model Selection
  • Recombinant Systems: HEK-293 or CHO cells stably expressing human NK1 receptors (hNK1R). These provide a "clean" background with robust Gq-coupled responses.

  • Native Systems: Spinal Dorsal Horn neurons or Dorsal Root Ganglion (DRG) neurons. Note that these cells express multiple tachykinin receptors (NK1, NK2, NK3), making the specificity of H-Gly-Leu-Met-NH2 (or lack thereof) even more critical to verify.

Signaling Pathway Visualization

The following diagram illustrates the differential signaling outcomes between full-length Substance P and the H-Gly-Leu-Met-NH2 metabolite.

NK1_Signaling SP Substance P (Full Agonist) ACE ACE (Enzyme) SP->ACE Degradation NK1R NK1 Receptor (GPCR) SP->NK1R High Affinity Binding GLM H-Gly-Leu-Met-NH2 (Metabolite) ACE->GLM Cleavage at Phe8-Gly9 GLM->NK1R Negligible Affinity NoResponse No Activation (Signal Termination) GLM->NoResponse Fails to Recruit Gq Gq Gq Protein NK1R->Gq PLC PLC activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Channel TRPC / K+ Channel Modulation Ca->Channel

Caption: Differential signaling pathway showing the loss of agonist efficacy upon ACE-mediated cleavage of Substance P into H-Gly-Leu-Met-NH2.

Part 4: Patch-Clamp Protocol (Whole-Cell Configuration)

Solution Composition

Extracellular Solution (ECS):

  • NaCl: 140 mM

  • KCl: 5 mM

  • CaCl2: 2 mM

  • MgCl2: 1 mM

  • HEPES: 10 mM

  • Glucose: 10 mM

  • pH: 7.4 (adjust with NaOH)

Intracellular Solution (ICS) - Standard:

  • K-Gluconate: 130 mM

  • KCl: 10 mM

  • MgCl2: 2 mM

  • EGTA: 1-10 mM (Low EGTA allows measurement of Ca2+-dependent currents; High EGTA clamps Ca2+).

  • HEPES: 10 mM

  • Mg-ATP: 2 mM

  • GTP: 0.3 mM

  • pH: 7.2 (adjust with KOH)

Recording Workflow

Step A: Establishing the Baseline

  • Obtain a GΩ seal and break in to achieve whole-cell configuration.

  • Clamp voltage at -60 mV .

  • Allow dialysis for 2-3 minutes to stabilize the leak current.

Step B: The "Negative Control" Challenge (H-Gly-Leu-Met-NH2)

  • Rationale: Apply the metabolite before the agonist to prove the cell is not responding to the fragment and to avoid desensitization artifacts from the full agonist.

  • Perfuse 100 µM H-Gly-Leu-Met-NH2 for 30 seconds.

  • Expected Outcome: No change in holding current.

  • Troubleshooting: If an inward current is observed, check for contamination with full-length SP or off-target effects (e.g., pH shift).

Step C: The "Positive Control" Activation (Substance P)

  • Wash with ECS for 60 seconds.

  • Perfuse 100 nM Substance P (Full Agonist).

  • Expected Outcome: Rapid inward current (if measuring TRP/cation channels) or outward current suppression (if measuring M-current), depending on cell type.

  • This confirms the cell is healthy and expresses functional NK1 receptors.

Step D: Washout and Analysis

  • Wash with ECS until current returns to baseline.

Experimental Workflow Diagram

Patch_Protocol Prep 1. Dissolve H-Gly-Leu-Met-NH2 (Keep Cold/Degassed) Seal 2. Whole-Cell Clamp (-60 mV) Prep->Seal Test1 3. Apply Metabolite (100 µM GLM-NH2) Seal->Test1 Obs1 Observation: Stable Baseline Test1->Obs1 Wash1 4. Wash (60s) Obs1->Wash1 Test2 5. Apply Agonist (100 nM SP) Wash1->Test2 Obs2 Observation: Robust Current Test2->Obs2

Caption: Sequential perfusion protocol designed to validate the inactivity of the metabolite prior to receptor confirmation.

Part 5: Data Analysis & Interpretation

Quantitative Metrics table
ParameterSubstance P (100 nM)H-Gly-Leu-Met-NH2 (100 µM)Interpretation
Peak Current (pA) -200 to -1000 pA (Typical)< 10 pA (Noise level)Fragment lacks binding core.
Rise Time (10-90%) < 500 msN/ANo activation kinetics.
Desensitization Rapid (Tau < 5s)NoneNo receptor internalization.
Mechanistic Insight

If H-Gly-Leu-Met-NH2 elicits a response, consider:

  • Peptidase Inhibition: Is the fragment inhibiting local peptidases, thereby potentiating endogenous tachykinins in a slice preparation?

  • Impurity: Mass spectrometry check for full-length SP contamination.

References

  • Skidgel, R. A., & Erdos, E. G. (1985).[3] Novel activity of human angiotensin I converting enzyme: release of the NH2- and COOH-terminal tripeptides from the luteinizing hormone-releasing hormone. Proceedings of the National Academy of Sciences, 82(4), 1025-1029. Retrieved from [Link]

  • Regoli, D., et al. (1994). Receptors and antagonists for substance P and related peptides.[2] Pharmacological Reviews, 46(4), 551-599. (Seminal review on NK1 SAR).

  • Cascieri, M. A., et al. (1992). Mutagenesis of the NK1 receptor identifies residues involved in the binding of Substance P. Journal of Biological Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Functional Profiling of Tachykinin Fragment H-Gly-Leu-Met-NH₂ via Flow Cytometry

Executive Summary This guide details the application of H-Gly-Leu-Met-NH₂ (the amidated C-terminal tripeptide of Substance P) in flow cytometry-based pharmacological assays. While the full-length Substance P (SP 1-11) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of H-Gly-Leu-Met-NH₂ (the amidated C-terminal tripeptide of Substance P) in flow cytometry-based pharmacological assays. While the full-length Substance P (SP 1-11) is the endogenous ligand for the Neurokinin-1 Receptor (NK1R), the C-terminal fragments, particularly SP(9-11), are critical for understanding the minimal structural requirements for receptor activation and desensitization.

This protocol focuses on two high-content flow cytometry workflows: Kinetic Intracellular Calcium Mobilization and Receptor Internalization . These assays allow researchers to quantify the potency and efficacy of H-Gly-Leu-Met-NH₂ relative to the parent peptide, providing insights into ligand-biased signaling and metabolic stability.

Scientific Background & Mechanism

The Analyte: H-Gly-Leu-Met-NH₂

The tripeptide Gly-Leu-Met-NH₂ represents the canonical "message" sequence of the tachykinin family. The C-terminal amidation is obligate for NK1 receptor binding. However, lacking the N-terminal sequence of Substance P reduces its affinity and susceptibility to specific peptidases (like DPP-IV), making it a valuable tool for Structure-Activity Relationship (SAR) studies.

Signal Transduction Pathway

Upon binding to the Gq-coupled NK1 receptor, the peptide triggers a signaling cascade ideal for flow cytometric detection:

  • Gαq Activation: Activates Phospholipase C (PLC).

  • IP3 Generation: Hydrolysis of PIP2 produces IP3.

  • Calcium Release: Rapid efflux of Ca²⁺ from the endoplasmic reticulum (ER).

  • Internalization: β-arrestin recruitment leads to receptor endocytosis (clathrin-mediated).

Pathway Visualization

The following diagram illustrates the specific signaling nodes interrogated by the protocols in this guide.

NK1R_Signaling Ligand H-Gly-Leu-Met-NH2 (Extracellular) NK1R NK1 Receptor (Transmembrane) Ligand->NK1R Binding Gq Gq Protein NK1R->Gq Activation Arrestin β-Arrestin NK1R->Arrestin Desensitization PLC PLC-β Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Gating Ca_Cyto Cytosolic Ca2+ (Fluo-4 Signal) ER->Ca_Cyto Flux Endosome Receptor Internalization (Loss of Surface Stain) Arrestin->Endosome

Figure 1: NK1 Receptor signaling cascade showing the bifurcation between Calcium Flux (rapid) and Internalization (delayed) pathways triggered by H-Gly-Leu-Met-NH₂.

Methodology 1: Kinetic Calcium Flux Assay

This is the preferred method for determining the functional potency (EC50) of the tripeptide. Because H-Gly-Leu-Met-NH₂ is a lower-affinity agonist than full-length SP, precise kinetic capture is required to distinguish the signal from noise.

Materials
  • Cell Line: CHO-K1 or U373 MG cells stably expressing human NK1R.

  • Peptide Reconstitution: Dissolve H-Gly-Leu-Met-NH₂ HCl in DMSO to 10 mM (stock). Store at -20°C.

  • Calcium Indicator: Fluo-4 AM (Green fluorescence upon Ca²⁺ binding).

  • Buffer: HBSS with 20 mM HEPES, 1% BSA, without Phenol Red.

Experimental Protocol

Step 1: Cell Preparation

  • Harvest cells at 70-80% confluence using non-enzymatic dissociation (e.g., Cell Dissociation Buffer) to preserve surface receptors.

  • Wash twice with HBSS/HEPES.

  • Adjust cell density to

    
     cells/mL.
    

Step 2: Dye Loading

  • Add Fluo-4 AM (final conc. 2-4 µM) and Pluronic F-127 (0.02%) to the cell suspension.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash cells twice to remove extracellular dye. Resuspend in Assay Buffer.

  • Critical Control: Keep cells at RT. Cold temperatures inhibit calcium signaling.

Step 3: Flow Cytometry Setup

  • Instrument: Flow Cytometer equipped with 488 nm laser.

  • Detector: FITC/GFP channel (530/30 nm filter).

  • Mode: Time vs. Fluorescence (Kinetics).

Step 4: Acquisition (The "Add-and-Read" Method)

  • Acquire baseline fluorescence for 30 seconds.

  • Pause acquisition (or use an injection port).

  • Add H-Gly-Leu-Met-NH₂ (Titration:

    
     M to 
    
    
    
    M).
  • Immediately resume acquisition. Record for 120-180 seconds.

  • Note: The fragment may show a faster "off-rate" than full-length SP; capture the peak immediately.

Data Analysis & Interpretation

Calculate the Peak Fluorescence Ratio (


).
CompoundConcentrationMean Peak RatioInterpretation
Vehicle (DMSO) 0.1%1.05Negative Control (Baseline)
Substance P (1-11) 10 nM4.50Full Agonist (High Potency)
H-Gly-Leu-Met-NH₂ 10 nM1.20Minimal/No Effect at low conc.
H-Gly-Leu-Met-NH₂ 10 µM3.80Effective dose for fragment
Ionomycin 1 µM6.00Positive Control (Max Flux)

Expert Insight: The tripeptide H-Gly-Leu-Met-NH₂ typically requires 100-1000x higher concentrations than Substance P to elicit equivalent calcium flux due to the lack of the N-terminal docking domain.

Methodology 2: Receptor Internalization Assay

This assay determines if the fragment induces receptor downregulation, a key metric for drug tolerance and receptor recycling.

Workflow Logic

Internalization_Workflow Step1 Stain Surface NK1R (4°C, Antibody) Step2 Add H-Gly-Leu-Met-NH2 (37°C, 0-60 min) Step1->Step2 Induce Step3 Stop Reaction (Ice Bath) Step2->Step3 Arrest Step4 Acid Wash / Strip (Optional) Step3->Step4 Differentiation Step5 Flow Cytometry (Measure Surface MFI) Step3->Step5 Quantify Loss Step4->Step5

Figure 2: Experimental workflow for quantifying NK1R internalization driven by peptide stimulation.

Protocol Steps
  • Labeling: Incubate cells (expressing NK1R) with a fluorescently conjugated anti-NK1R antibody (e.g., PE-conjugated) at 4°C for 30 mins.

    • Why 4°C? To label surface receptors without triggering internalization.

  • Stimulation: Wash cells and resuspend in warm media containing H-Gly-Leu-Met-NH₂ (10 µM).

  • Kinetics: Aliquot cells at t=0, 5, 15, 30, and 60 minutes.

  • Termination: Immediately place aliquots on ice to stop membrane trafficking.

  • Acquisition: Measure Mean Fluorescence Intensity (MFI) of the surface stain.

  • Calculation:

    
    .
    

Troubleshooting & Optimization

Peptide Stability

H-Gly-Leu-Met-NH₂ is susceptible to enzymatic degradation if serum is present.

  • Solution: Use Serum-Free BSA-supplemented buffers for all assay steps.

  • Inhibitors: If using primary cells (PBMCs), include Phosphoramidon (10 µM) to inhibit neutral endopeptidases (NEP) that might cleave the peptide before it binds the receptor.

Solubility Issues

As a hydrophobic tripeptide, it may aggregate.

  • Check: If flow cytometry events show high Side Scatter (SSC) irregular spikes, the peptide may have precipitated.

  • Fix: Ensure DMSO concentration is <0.5% in the final assay, but pre-dilute the peptide in buffer slowly while vortexing.

Receptor Desensitization

Tachykinin receptors desensitize rapidly.

  • Impact: If you perform the calcium flux assay too slowly (e.g., 2 minutes after adding peptide), you will miss the peak.

  • Fix: The peptide addition must be "on-line" (during acquisition) or within <10 seconds of reading.

References

  • Regoli, D., et al. (1994). "Receptors and antagonists for substance P and related peptides." Pharmacological Reviews.

    • Context: Establishes the structure-activity relationship of C-terminal fragments like SP(9-11).
  • Roosterman, D., et al. (2004). "Substance P-induced internalization of the neurokinin 1 receptor." Molecular Pharmacology.

    • Context: Provides the basis for the receptor internaliz
  • Schmidlin, F., et al. (2002). "Protease-activated receptor 2 mediates eosinophil infiltration..." Journal of Immunology.

    • Context: Demonstrates calcium flux protocols for GPCRs using Fluo-4 in granulocytes, adaptable for SP fragments.
  • Cascieri, M. A., et al. (1992). "Characterization of the binding of Substance P fragments to the NK1 receptor." Journal of Biological Chemistry.

    • Context: Defines the binding affinity differences between full-length SP and H-Gly-Leu-Met-NH₂.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing H-Gly-Leu-Met-NH2 HCl for Cell-Based Assays

Welcome to the technical support center for the effective use of the tripeptide H-Gly-Leu-Met-NH2 HCl in your cell-based assays. This guide, designed for researchers, scientists, and drug development professionals, provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of the tripeptide H-Gly-Leu-Met-NH2 HCl in your cell-based assays. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

I. Troubleshooting Guide

This section addresses common issues encountered during the use of H-Gly-Leu-Met-NH2 HCl in cell-based assays. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Issue 1: My lyophilized H-Gly-Leu-Met-NH2 HCl peptide won't dissolve.

Cause: Improper solvent selection or technique can lead to solubility issues. Peptides with both hydrophobic (Leu, Met) and hydrophilic (Gly, charged termini) residues can be challenging to dissolve.[1] The hydrochloride salt is intended to enhance aqueous solubility.[2]

Solution:

  • Initial Solvent Choice: Due to the hydrochloride salt, sterile, nuclease-free water should be the first choice for creating a stock solution. Amino acids are generally water-soluble crystalline solids.[3]

  • Aqueous Dissolution Protocol:

    • Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.

    • Add a small amount of sterile, nuclease-free water to the vial to create a concentrated stock solution (e.g., 1-10 mM).

    • Gently vortex or sonicate the vial to aid dissolution. Avoid vigorous shaking, which can cause peptide aggregation.

  • Alternative Solvents (if aqueous dissolution fails):

    • If the peptide remains insoluble in water, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used.[4][5]

    • First, dissolve the peptide in a minimal amount of 100% DMSO.[6][7]

    • Then, slowly add the DMSO-peptide solution to your aqueous buffer or cell culture medium with gentle mixing.[6]

    • Crucially, ensure the final concentration of DMSO in your cell culture is non-toxic to your specific cell line, typically ≤ 0.1% to 0.5%. [6][7] Always run a vehicle control with the same final DMSO concentration to assess its effect on your cells.

Issue 2: I'm observing unexpected or inconsistent results in my assay.

Cause: Several factors can contribute to variability in peptide-based assays, including peptide degradation, inaccurate concentration, or issues with the assay itself.

Solution:

  • Verify Peptide Integrity and Concentration:

    • Storage: Ensure the lyophilized peptide has been stored correctly at -20°C or -80°C, protected from light and moisture.[8][9] Stock solutions should also be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[9]

    • Accurate Concentration: Do not rely solely on the weight of the lyophilized powder to calculate concentration, as it can contain bound water and salts.[4] If precise concentration is critical, consider methods like amino acid analysis or UV spectroscopy (if the peptide contains Trp or Tyr, which H-Gly-Leu-Met-NH2 does not).

  • Assay Optimization:

    • Plate Uniformity: Ensure even cell seeding across the plate to minimize well-to-well variability.[10][11]

    • Positive and Negative Controls: Always include appropriate controls in your experiment. This includes a vehicle control (the solvent used to dissolve the peptide), an untreated cell control, and a positive control for the expected biological effect if available.

    • Incubation Time: Optimize the incubation time of the peptide with the cells. A time-course experiment can help determine the optimal duration for observing the desired effect.

Issue 3: I'm seeing significant cytotoxicity, even at low peptide concentrations.

Cause: While the peptide itself may have some inherent cytotoxicity depending on the cell type and concentration, other factors can exacerbate this effect.[12][13]

Solution:

  • Assess Solvent Toxicity: As mentioned previously, high concentrations of solvents like DMSO can be cytotoxic.[6][7] Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cells.

  • Rule out Contamination:

    • Endotoxins: Peptides can sometimes be contaminated with endotoxins (lipopolysaccharides) from bacteria during synthesis, which can cause inflammatory responses and cytotoxicity in immune cells and other cell types.[9] If you suspect this, use endotoxin-free reagents and consider testing your peptide stock for endotoxin levels.

    • Microbial Contamination: Filter-sterilize your peptide stock solution using a 0.22 µm filter before adding it to your cell culture.[4][9]

  • Perform a Dose-Response Cytotoxicity Assay:

    • Systematically test a wide range of peptide concentrations to determine the EC50 (half-maximal effective concentration) and the concentration at which significant cytotoxicity occurs. This will help you identify a suitable working concentration range for your functional assays.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical use of H-Gly-Leu-Met-NH2 HCl.

Q1: What is the recommended starting concentration for H-Gly-Leu-Met-NH2 HCl in a cell-based assay?

A1: The optimal concentration is highly dependent on the specific cell type and the biological question being investigated. A good starting point for a dose-response experiment is to test a broad range of concentrations, for example, from 1 nM to 100 µM.[14] It is recommended to perform a literature search for similar peptides or the target receptor to get a more informed starting range.

Q2: How should I properly store the lyophilized peptide and its stock solution?

A2:

  • Lyophilized Peptide: Store the lyophilized H-Gly-Leu-Met-NH2 HCl at -20°C or -80°C in a desiccator to protect it from moisture.[8][9]

  • Stock Solution: Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[8][9]

Q3: Can I dissolve H-Gly-Leu-Met-NH2 HCl directly in cell culture medium?

A3: While it may be possible, it is generally not recommended. It is better to first prepare a concentrated stock solution in a suitable solvent (like sterile water or DMSO) and then dilute it to the final working concentration in your cell culture medium.[4] This ensures complete dissolution and accurate final concentration.

Q4: My peptide contains a methionine residue. Are there any special precautions I should take?

A4: Yes, methionine residues are susceptible to oxidation, which can inactivate the peptide. To minimize oxidation, it is advisable to use degassed buffers and store stock solutions under an inert gas like argon or nitrogen if long-term stability is critical. Avoid prolonged exposure to air.[9]

III. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of H-Gly-Leu-Met-NH2 HCl
  • Allow the vial of lyophilized peptide to equilibrate to room temperature.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Calculate the volume of solvent needed to achieve a 10 mM concentration. The molecular weight of H-Gly-Leu-Met-NH2 is 318.44 g/mol .[8] The HCl salt will slightly increase the molecular weight, so refer to the manufacturer's certificate of analysis for the exact value. For this example, we will use the peptide's molecular weight.

    • For 1 mg of peptide: Volume (µL) = (1 mg / 318.44 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L = 31.4 µL.

  • Carefully add the calculated volume of sterile, nuclease-free water to the vial.

  • Gently vortex or sonicate until the peptide is completely dissolved.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Determining the Optimal Working Concentration using a Dose-Response Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Peptide Dilution Series: Prepare a serial dilution of your H-Gly-Leu-Met-NH2 HCl stock solution in your cell culture medium. A common approach is to use a 1:3 or 1:10 dilution series to cover a wide range of concentrations (e.g., from 100 µM down to 1 nM). For proper curve fitting, it is recommended to use at least 7 different concentrations.[15]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different peptide concentrations. Include vehicle control wells (medium with the same final concentration of the solvent used for the peptide stock) and untreated control wells.

  • Incubation: Incubate the plate for a duration relevant to your biological endpoint (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your chosen cell-based assay (e.g., MTT for viability, ELISA for cytokine secretion, reporter gene assay for signaling pathway activation).

  • Data Analysis: Plot the assay response against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50.

IV. Visual Guides

Workflow for Optimizing Peptide Concentration

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Selection cluster_final Final Assay start Lyophilized Peptide stock Prepare Concentrated Stock (e.g., 10 mM in H2O or DMSO) start->stock dose_response Perform Dose-Response Assay (e.g., 1 nM - 100 µM) stock->dose_response cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) dose_response->cytotoxicity analyze Analyze Data (EC50) & Determine Non-Toxic Range cytotoxicity->analyze select Select Optimal Working Concentration analyze->select final_assay Proceed with Functional Assays select->final_assay

Caption: A workflow for determining the optimal concentration of H-Gly-Leu-Met-NH2 HCl.

Troubleshooting Decision Tree for Solubility Issues

G start Peptide Insoluble? solvent Initial Solvent: Sterile Water? start->solvent vortex Gentle Vortexing/Sonication? solvent->vortex Yes try_dmso Try Alternative Solvent (DMSO) solvent->try_dmso No dmso Use Minimal 100% DMSO dilute Slowly Dilute into Aqueous Buffer dmso->dilute check_dmso Final DMSO% < 0.5%? dilute->check_dmso proceed Proceed with Experiment check_dmso->proceed Yes reassess Reassess Stock Concentration check_dmso->reassess No vortex->dmso Still Insoluble vortex->proceed Soluble try_dmso->dmso

Caption: A decision tree for troubleshooting H-Gly-Leu-Met-NH2 HCl solubility problems.

V. Data Summary

PropertyValueSource
Peptide Sequence Gly-Leu-Met-NH2[8]
Molecular Weight 318.44 g/mol [8]
Form Lyophilized solid[8]
Recommended Storage (Lyophilized) -20°C or -80°C, away from moisture[8][9]
Recommended Storage (Stock Solution) -80°C (6 months), -20°C (1 month)[8]
Primary Recommended Solvent Sterile, nuclease-free water[3]
Alternative Solvent DMSO[4][5]
Recommended Max DMSO in Culture ≤ 0.1% - 0.5% (cell line dependent)[6][7]

References

  • Vertex AI Search. (n.d.). H-Phe-gly-nh2 hydrochloride.
  • MedChemExpress. (n.d.). Gly-Leu-Met-NH2 | C-terminal Tripeptide of Substance P.
  • Reagentia. (n.d.). H-Gly-Leu-Met-Nh2 HCl (1 x 100 mg).
  • NCERT. (n.d.). Biomolecules.
  • Aapptec Peptides. (n.d.). H-Gly-NH2 HCl, Glycine amide hydrochloride salt, CAS 1668-10-6.
  • PubChem. (n.d.). Glycine Hydrochloride.
  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail.
  • Clinical Protocols. (n.d.). Peptide Dosing Guidelines.
  • National Institutes of Health. (n.d.). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein.
  • Carl ROTH. (n.d.). Safety Data Sheet: H-Gly-NH2 · HCl.
  • LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • Brieflands. (n.d.). In Silico and in Vitro Studies of Cytotoxic Activity of Different Peptides Derived from Human Lactoferrin Protein.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • JPT Peptide Technologies. (n.d.). Peptide Research Protocols.
  • National Institutes of Health. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates.
  • National Center for Biotechnology Information. (2022, October 19). Strategies for Improving Peptide Stability and Delivery.
  • PubChem. (n.d.). Glycine methyl ester hydrochloride.
  • ResearchGate. (n.d.). Peptide titration assay. Dose-response curves were generated for each....
  • National Center for Biotechnology Information. (2012, December 6). 99m Tc-Gly-Gly-Cys-(Arg) 3 -bombesin(2-14)-NH 2.
  • National Institutes of Health. (n.d.). Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2.
  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • Physical Chemistry Research. (n.d.). Solubility Properties of Glycine in Aqueous NH4Cl and (NH4)2SO4 Solutions from T = 288.15 K to 308.15 K.
  • Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods.
  • SciTechnol. (n.d.). The Problems with the Cells Based Assays.
  • RSC Advances Blog. (2022, October 31). October 2022.
  • ResearchGate. (2024, October 28). Peptide solvent for cell-based Assay?.
  • Rockland Immunochemicals. (n.d.). Peptide Competition Assay (PCA) Protocol.
  • Wikipedia. (n.d.). Amino acid.
  • ProImmune. (n.d.). WORKING WITH PEPTIDES.
  • ResearchGate. (2020, February 4). In vitro protein-peptide assay is not consistent. Please suggest some ideas?.
  • Stanford University Mass Spectrometry. (2020, April 30). Fundamentals: Peptide Quantitation Strategies.
  • National Institutes of Health. (n.d.). Designing drug response experiments and quantifying their results.

Sources

Optimization

H-Gly-Leu-Met-Nh2 HCl non-specific binding issues

Welcome to the technical support resource for H-Gly-Leu-Met-NH2 HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet challenging issue of non...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for H-Gly-Leu-Met-NH2 HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet challenging issue of non-specific binding (NSB) associated with this peptide. As a short, hydrophobic peptide, H-Gly-Leu-Met-NH2 requires careful handling to ensure experimental accuracy and reproducibility. This center provides in-depth troubleshooting guides, validated protocols, and expert insights to help you achieve reliable results.

Understanding the Challenge: The Physicochemical Nature of H-Gly-Leu-Met-NH2

H-Gly-Leu-Met-NH2 is a tripeptide amide, the C-terminal fragment of the neuropeptide Substance P.[1] Its tendency for non-specific binding is rooted in its molecular structure:

  • Hydrophobic Residues: The peptide contains Leucine (Leu) and Methionine (Met), both of which have nonpolar, hydrophobic side chains. These residues readily interact with hydrophobic surfaces, such as standard polypropylene and polystyrene labware, leading to significant loss of peptide from your working solution.[2][3]

  • Amidated C-Terminus (-NH2): The amidation of the C-terminus removes the negative charge of a free carboxyl group. This makes the peptide less polar overall.

  • Net Charge: At neutral pH, the primary charge comes from the N-terminal amino group of Glycine. This gives the peptide a net positive charge, which can lead to ionic interactions with negatively charged surfaces.

  • HCl Salt Form: The peptide is supplied as a hydrochloride (HCl) salt to improve its solubility in aqueous buffers.[4][5] However, once dissolved and diluted, its intrinsic properties dominate its behavior.

These factors create a molecule that can "stick" to surfaces through a combination of hydrophobic and ionic forces, a common problem for many peptides.[2][6][7] This can lead to inaccurate quantification, loss of bioactivity, and high background in assays.

Core Troubleshooting Workflow

When encountering issues like low signal, poor reproducibility, or high background, a systematic approach is crucial. The following workflow helps diagnose and solve problems related to non-specific binding.

A Start: Inconsistent Results or Low Analyte Recovery B Is the peptide stored and reconstituted correctly? A->B C Review reconstitution protocol. Use low-adhesion tubes. Consider adding organic solvent (e.g., ACN, DMSO) to stock solution. B->C No D Are you losing peptide during serial dilutions or transfers? B->D Yes C->D E Perform a surface recovery test. (See Protocol 1) D->E Yes G Is high background observed in an immunoassay or cell-based assay? D->G No F Switch to low-binding labware. Add a carrier protein or non-ionic detergent to the diluent buffer. E->F F->G H Optimize blocking buffer. (See Protocol 2) Increase wash steps. Add detergent to wash buffer. G->H Yes J Problem Persists: Consider peptide aggregation. Use sonication or vortexing. G->J No I Issue Resolved H->I

Caption: Troubleshooting Decision Tree for NSB Issues.

Frequently Asked Questions (FAQs)

Q1: My peptide concentration is significantly lower than expected after reconstitution and storage. Why?

A1: This is a classic sign of non-specific binding to your storage vial. The hydrophobic Leu and Met residues are likely adsorbing to the walls of standard polypropylene or glass tubes.[2][7] To mitigate this, always use low-adhesion microtubes. For long-term storage, consider preparing the stock solution in a solvent containing some organic content (e.g., 30% acetonitrile) if compatible with your downstream application, as this can reduce hydrophobic interactions with the plastic.[7]

Q2: I'm seeing very high background noise in my ELISA/plate-based assay. Could the peptide be the cause?

A2: Yes. If the peptide non-specifically binds to the well surfaces of your microplate, it can lead to high background. This occurs when the blocking buffer is not sufficient to cover all potential binding sites that the peptide could interact with. The peptide can then be captured by detection antibodies non-specifically, generating a false signal. Optimizing your blocking buffer with additives is key.

Q3: What type of labware (tubes, plates, pipette tips) is best for handling H-Gly-Leu-Met-NH2?

A3: Always opt for labware explicitly certified as "low-binding" or "low-adhesion." These surfaces are often treated with a coating that creates a hydration layer, preventing hydrophobic molecules from adsorbing. While polypropylene is generally preferred over polystyrene for being less hydrophobic, untreated polypropylene can still be a significant source of peptide loss.[7] If low-binding products are unavailable, pre-treating the labware is a viable alternative (see Protocol 3).

Q4: Can I add a detergent like Tween-20 or Triton X-100 to my buffers to prevent binding?

A4: Absolutely. Adding a non-ionic detergent at a low concentration (typically 0.05% v/v) is a highly effective strategy.[7] These detergents act in two ways: they coat the hydrophobic surfaces of your labware, and they can form micelles around the peptide itself, preventing it from adsorbing. Tween-20 is a common choice for immunoassays, while Triton X-100 may also be used. Always verify that the chosen detergent does not interfere with your specific assay's readout.

In-Depth Troubleshooting Guides

Scenario 1: Loss of Peptide During Sample Preparation and Dilution

Question: I am performing serial dilutions for a standard curve and my results are not linear, especially at lower concentrations. I suspect I'm losing the peptide. How can I confirm and prevent this?

Answer: Non-linear standard curves at the low end are a hallmark of NSB, where a larger fraction of the analyte is lost at lower concentrations.[7]

The Causality: At high concentrations, the number of peptide molecules far exceeds the available non-specific binding sites on the tube walls. As you dilute the sample, the number of binding sites becomes significant relative to the number of peptide molecules, leading to substantial percentage loss.

Troubleshooting Steps:

  • Quantify the Loss (See Protocol 1): First, confirm the problem by performing a recovery experiment. Compare the concentration of peptide in a solution that has been transferred between several standard polypropylene tubes versus one prepared and held in a single low-binding tube.

  • Switch to Low-Binding Consumables: The simplest and most effective solution is to use low-binding tubes and pipette tips for all steps involving the peptide, especially at concentrations below 1 µg/mL.

  • Use a Carrier Molecule in Your Diluent: If low-binding ware isn't fully solving the issue, modify your diluent buffer.

    • Carrier Protein: Add Bovine Serum Albumin (BSA) at a concentration of 0.1 to 1 mg/mL. BSA is a protein that will preferentially bind to non-specific sites on plastic surfaces, effectively "passivating" them. Caution: Ensure BSA does not interfere with your assay (e.g., in cell-based assays where it might have biological effects).

    • Non-Ionic Detergent: As mentioned in the FAQ, add 0.05% Tween-20 to your diluent. This is often sufficient to prevent loss and is a common component in many assay buffers for this very reason.

Scenario 2: High Background in a Plate-Based Immunoassay (e.g., ELISA)

Question: I am developing an ELISA to detect an antibody against H-Gly-Leu-Met-NH2, which is coated on the plate. My negative control wells (no antibody) show a very high signal. What is happening?

Answer: This indicates that one of the detection reagents is binding non-specifically to the plate, and this is often exacerbated by the properties of the coated peptide itself.

The Causality: The hydrophobic nature of H-Gly-Leu-Met-NH2 can create patches on the microplate surface that are difficult to cover with standard blocking agents. Detection antibodies, which are proteins themselves, may have regions that can non-specifically adsorb to these poorly blocked areas, leading to high background.

Troubleshooting Steps:

  • Optimize Your Blocking Buffer (See Protocol 2): A standard 1% BSA or non-fat milk solution may not be sufficient. The goal of a good blocker is to resemble the analyte of interest in its physical properties to block relevant non-specific sites.

    • Add Detergents: Incorporate 0.05% Tween-20 into your blocking buffer and your wash buffers. This is the most critical first step.

    • Use Commercial Blockers: Consider using a commercially formulated blocking buffer. Many are specifically designed to reduce NSB for hydrophobic analytes.

    • Increase Blocker Concentration: Try increasing the BSA or casein concentration to 3-5%.

  • Increase Wash Steps: After incubation with the detection antibody, increase the number and vigor of your wash steps. Extend the soak time for each wash to 1-2 minutes to help dislodge weakly bound, non-specific antibodies.

  • Plate Choice: Test different types of microplates. A "high-bind" plate, designed for protein binding, might be exacerbating the problem. A medium-binding or even a tissue-culture treated plate (which is more hydrophilic) might paradoxically yield lower background in some cases.

Validated Experimental Protocols

Protocol 1: Quantifying Peptide Loss to Surfaces

This protocol helps you determine if your current labware is causing significant peptide loss.

  • Prepare a 1 µg/mL solution of H-Gly-Leu-Met-NH2 in your standard assay buffer in a low-binding microtube. This is your "Control Sample."

  • Prepare a second 1 µg/mL solution in a standard polypropylene tube. This is your "Test Sample."

  • Incubate both tubes under your typical experimental conditions (e.g., 30 minutes at room temperature).

  • Transfer the "Test Sample" solution to a fresh, identical standard polypropylene tube. Repeat this transfer a total of 5 times to simulate multiple pipetting/dilution steps.

  • Analyze the final concentration of the peptide in both the "Control Sample" and the final "Test Sample" using a suitable analytical method (e.g., LC-MS, or a functional assay if sensitive enough).

  • Calculate Recovery: % Recovery = ([Test Sample] / [Control Sample]) * 100 A recovery of <80% indicates significant non-specific binding to your labware.

Protocol 2: Selecting an Optimal Blocking Buffer

This protocol uses a simple experimental setup to screen for the best blocking strategy.

A 1. Coat Wells Coat microplate wells with 1 µg/mL H-Gly-Leu-Met-NH2. Include 'No Peptide' control wells. B 2. Block Wells Block sets of wells with different blocking buffers: A) 1% BSA B) 5% BSA C) 1% BSA + 0.05% Tween-20 D) Commercial Blocker A->B C 3. Add Detection Reagent Add only the HRP-conjugated secondary antibody (or equivalent detection reagent) to all wells. Incubate. B->C D 4. Wash & Develop Wash all wells thoroughly. Add substrate (e.g., TMB) and measure signal (OD). C->D E 5. Analyze The blocking buffer that yields the lowest signal in the absence of the primary antibody is the most effective. D->E

Caption: Workflow for Optimizing Blocking Buffers.

Protocol 3: Pre-Coating Labware to Minimize NSB

Use this method if low-binding labware is not available.

  • Prepare a coating solution. A 1 mg/mL solution of BSA or a 0.1% solution of Tween-20 in phosphate-buffered saline (PBS) works well.

  • Aliquot the solution into the tubes or plate wells you intend to use. Ensure the entire surface that will contact the peptide is covered.

  • Incubate for 30-60 minutes at room temperature.

  • Aspirate the solution completely.

  • Let the labware air-dry in a clean environment or use immediately. Do not rinse with water, as this may remove the passive coating. The labware is now ready for use with your peptide solution.

Data Summary Table

Strategy Agent Typical Concentration Mechanism of Action Considerations
Carrier Protein Bovine Serum Albumin (BSA)0.1 - 1 mg/mLCoats hydrophobic surfaces, preventing peptide adsorption.May interfere with cell-based assays or contain impurities.
Non-Ionic Detergent Tween-200.01% - 0.1% (v/v)Coats surfaces and forms micelles around the peptide.Can disrupt cell membranes at higher concentrations.
Non-Ionic Detergent Triton X-1000.01% - 0.1% (v/v)Similar to Tween-20; stronger detergent properties.Higher potential for assay interference.
Organic Solvent Acetonitrile (ACN)10% - 30%Increases peptide solubility and reduces hydrophobic interactions.Primarily for stock solutions; may not be compatible with assays.

References

  • Wikipedia. (n.d.). Proteinogenic amino acid. Retrieved February 12, 2026, from [Link].

  • Niu, J., et al. (2013). Screening Nonspecific Interactions of Peptides without Background Interference. PMC. Retrieved February 12, 2026, from [Link].

  • Shimadzu. (2019). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved February 12, 2026, from [Link].

  • Covance. (n.d.). LC-MS/MS bioanalysis of peptides – How to manage non specific binding?. Retrieved February 12, 2026, from [Link].

  • PubChem. (n.d.). Glycine methyl ester hydrochloride. Retrieved February 12, 2026, from [Link].

  • Technology Networks. (2025). Essential Amino Acids: Chart, Abbreviations and Structure. Retrieved February 12, 2026, from [Link].

  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Retrieved February 12, 2026, from [Link].

  • McLaughlin, C. R., et al. (1989). Pro-Leu-Gly-NH2 serves as a conditioned stimulus in the acquisition of conditioned tolerance. PubMed. Retrieved February 12, 2026, from [Link].

  • Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Retrieved February 12, 2026, from [Link].

  • Royal Society of Chemistry. (2024). Small lectin ligands as a basis for applications in glycoscience and glycomedicine. Retrieved February 12, 2026, from [Link].

  • Wikipedia. (n.d.). Hydrogen chloride. Retrieved February 12, 2026, from [Link].

  • PubMed. (1976). Theoretical studies on pro-leu-gly-nh2 conformation. Retrieved February 12, 2026, from [Link].

  • MDPI. (n.d.). Lectin-Based Approaches to Analyze the Role of Glycans and Their Clinical Application in Disease. Retrieved February 12, 2026, from [Link].

Sources

Troubleshooting

Interpreting unexpected results with H-Gly-Leu-Met-Nh2 HCl

Technical Support Center: H-Gly-Leu-Met-NH2 HCl A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for H-Gly-Leu-Met-NH2 HCl (GLM-NH2), a C-terminal tripeptide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: H-Gly-Leu-Met-NH2 HCl

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for H-Gly-Leu-Met-NH2 HCl (GLM-NH2), a C-terminal tripeptide of Substance P.[1] This document, designed for advanced users in research and pharmaceutical development, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you interpret unexpected results and ensure the integrity of your experiments.

Troubleshooting Guide: Interpreting Unexpected Experimental Results

Unexpected outcomes are inherent to scientific discovery. This section addresses common problems encountered when working with H-Gly-Leu-Met-NH2 HCl, explains the underlying chemical principles, and provides actionable protocols to diagnose and resolve these issues.

Scenario 1: Altered Purity Profile on HPLC Analysis

Question: My recent HPLC analysis of a freshly prepared H-Gly-Leu-Met-NH2 HCl solution shows a reduced main peak and one or more new, unexpected peaks. What is happening?

Answer: The most probable cause is the oxidation of the methionine (Met) residue. The thioether side chain of methionine is highly susceptible to oxidation, which can occur during storage, handling, or even during the analytical procedure itself.[2][3] This oxidation results in the formation of methionine sulfoxide (Met(O)), which is a diastereomeric mixture, and potentially further oxidation to methionine sulfone (MetO2).[4]

  • Causality: Oxidation adds oxygen atoms to the sulfur in methionine, increasing the peptide's polarity. In reversed-phase HPLC (RP-HPLC), more polar compounds elute earlier. Therefore, the new peaks appearing before your parent peptide peak are likely the oxidized forms. Even minor impurities can significantly alter biological activity and compromise experimental reproducibility.[5]

  • Trustworthiness Check: A key indicator of oxidation is a mass increase of +16 Da (for methionine sulfoxide) or +32 Da (for methionine sulfone) in a mass spectrometry (LC-MS) analysis.

Oxidation_Workflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation & Prevention A Unexpected Peak(s) in RP-HPLC B Perform LC-MS Analysis on Sample A->B C Check for Mass Shifts (+16 Da or +32 Da) B->C D Confirm Oxidation C->D Mass Shift Detected E Use Degassed, High-Purity Solvents D->E F Add Antioxidants (e.g., free L-methionine)[6] G Store Stock Solutions at -80°C[1] H Work Quickly and Keep Samples Cold[6] I Prepare Fresh Solutions for Critical Experiments J Implement System Suitability Tests[4]

  • Sample Preparation: Dilute your peptide solution to a final concentration of ~1 mg/mL in an appropriate solvent (e.g., water with 0.1% formic acid).

  • Instrumentation: Use a standard RP-HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

  • Chromatography: Employ a C18 column with a standard mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).[6]

  • Mass Spectrometry: Acquire data in positive ion mode. Scan for the expected m/z of the parent peptide (C13H26N4O3S, MW: 318.44) and for the expected oxidized forms (+16 Da and +32 Da).

  • Data Analysis: Compare the retention times of the peaks with their corresponding masses. Peaks eluting earlier than the main peptide with the correct mass shifts confirm oxidation.[4]

Scenario 2: Poor or Inconsistent Solubility

Question: I am having trouble dissolving H-Gly-Leu-Met-NH2 HCl. Sometimes it dissolves, but other times it forms a precipitate or a gel-like substance.

Answer: This issue typically stems from the peptide's amphipathic nature. While the glycine residue and the hydrochloride salt enhance water solubility, the leucine (Leu) residue is highly hydrophobic.[7] Peptides with a high proportion of non-polar amino acids can be challenging to dissolve in purely aqueous solutions and may aggregate.[7]

  • Causality: At certain concentrations and pH levels, the hydrophobic leucine side chains can interact, causing the peptides to aggregate and precipitate out of solution. This is particularly common near the peptide's isoelectric point (pI), where its net charge is zero.[7]

  • Trustworthiness Check: A reliable dissolution protocol should yield a clear, particulate-free solution every time. Visual inspection after vortexing and centrifugation is the first critical step.[8]

  • Start with an Organic Solvent: For neutral or hydrophobic peptides, first dissolve the lyophilized powder in a minimal amount of an organic solvent like DMSO or acetonitrile (ACN).[9] Note: Methionine can be unstable in DMSO over long periods, so use freshly prepared solutions.

  • Vortex Thoroughly: Ensure the peptide is fully dissolved in the organic solvent before adding any aqueous buffer.

  • Add Aqueous Buffer Gradually: Slowly add your desired aqueous buffer (e.g., PBS, Tris) to the dissolved peptide concentrate while vortexing. This gradual dilution helps prevent the peptide from crashing out of solution.

  • Sonication (If Necessary): If precipitation occurs, brief sonication in a water bath can help break up aggregates and improve solubility.

  • Final Check: Centrifuge the solution to pellet any insoluble material and use the clear supernatant for your experiments.[8]

Solvent Type When to Use Considerations
Sterile Water or Buffer For low concentrations where solubility is not an issue.May not be sufficient for high concentrations due to hydrophobic leucine.
Organic Solvents (DMSO, ACN) Recommended for initial dissolution of hydrophobic peptides.[9]Use minimal volume. Be aware of solvent compatibility with downstream assays.
Dilute Acetic or Formic Acid Can aid in dissolving peptides that are difficult to solubilize.[10]Ensure the final pH is compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q1: How should I accurately determine the concentration of my H-Gly-Leu-Met-NH2 HCl solution?

A1: This peptide lacks strong chromophoric residues like Tryptophan (Trp) or Tyrosine (Tyr), making standard UV absorbance at 280 nm (A280) unreliable for quantification.[11][12] The preferred method is measuring absorbance at a lower wavelength, specifically 205 nm (A205), which is primarily due to the peptide bonds.[13][14]

  • Method: Use a spectrophotometer capable of reading in the low UV range.[15] The molar extinction coefficient at 205 nm can be calculated based on the peptide sequence for a more accurate measurement.[13]

  • Important: Many common buffer components absorb at 205 nm. Therefore, it is critical to use the exact same buffer for your blank measurement as the one your peptide is dissolved in.[13]

  • Alternative: For less precise but routine measurements, quantitative amino acid analysis or colorimetric assays like the BCA assay can be used, though their sensitivity for short peptides may be lower than for proteins.[12]

Q2: What are the optimal storage conditions for this peptide?

A2: Proper storage is critical to prevent degradation, especially oxidation.

  • Lyophilized Powder: Store sealed and desiccated at -20°C for up to one year or at -80°C for up to two years.[1] Keep away from moisture.[1]

  • Stock Solutions: Aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: My peptide was shipped at room temperature. Is it still viable?

A3: Yes. Lyophilized peptides are generally stable at ambient temperatures for short periods, such as during shipping.[1][16] The provided storage recommendations are for long-term stability. Upon receipt, you should immediately store the peptide at the recommended -20°C or -80°C.[1]

Q4: Can I expect this peptide to form a specific secondary structure in solution?

A4: H-Gly-Leu-Met-NH2 HCl is a fragment of Substance P. Similar short tripeptides, like H-Pro-Leu-Gly-NH2, have been shown to form relatively compact structures, including β-turns.[17][18] While GLM-NH2 is flexible, it may adopt preferred conformations in solution that could be influenced by the solvent environment. These structural propensities could be relevant to its biological activity.

References

  • Carl ROTH. Safety Data Sheet: H-Gly-NH2 · HCl. [Link]

  • Reagentia. H-Gly-Leu-Met-Nh2 HCl (1 x 100 mg). [Link]

  • National Council of Educational Research and Training. Biomolecules. [Link]

  • Aapptec Peptides. H-Gly-NH2 HCl, Glycine amide hydrochloride salt, CAS 1668-10-6. [Link]

  • PubChem. Glycine Hydrochloride. [Link]

  • National Institutes of Health. Tertiary Structure of H-Pro-Leu-Gly-NH2, the Factor That Inhibits Release of Melanocyte Stimulating Hormone, Derived by Conformational Energy Calculations. [Link]

  • Biotage. How to handle peptides that contain methionine. [Link]

  • Biology Stack Exchange. Spectroscopic methods for quantifying peptides/proteins with or without Tryptophan or Tyrosine content. [Link]

  • National Institutes of Health. HPLC Analysis and Purification of Peptides. [Link]

  • National Institutes of Health. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. [Link]

  • PubMed. Theoretical studies on pro-leu-gly-nh2 conformation. [Link]

  • ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • National Institutes of Health. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • American Chemical Society. Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. [Link]

  • PubChem. Glycine methyl ester hydrochloride. [Link]

  • ResearchGate. How to minimize methionine oxidation in proteomics sample preparation? [Link]

  • ResearchGate. How to measure the concentration of a labeled protein with no tryptophan or tyrosines? [Link]

  • ResolveMass Laboratories Inc. Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]

  • National Institutes of Health. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization. [Link]

  • Chromatography Online. Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. [Link]

  • Bio-Techne. Peptide Concentration Determination Methods. [Link]

  • American Chemical Society. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • National Institutes of Health. Addition of hydrochloric acid to collection bags or collection containers did not change basal endogenous losses or ileal digestibility of amino acid in corn, soybean meal, or wheat middlings fed to growing pigs. [Link]

  • Springer. HPLC of Peptides and Proteins. [Link]

  • Reagentia. H-Gly-Leu-Met-Nh2 HCl (1 x 25 mg). [Link]

Sources

Optimization

Potential off-target effects of H-Gly-Leu-Met-Nh2 HCl

Welcome to the technical support center for H-Gly-Leu-Met-NH₂ HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for H-Gly-Leu-Met-NH₂ HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the experimental use of this peptide. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges, ensuring the integrity and reproducibility of your research.

I. Understanding the Molecule: H-Gly-Leu-Met-NH₂ HCl

H-Gly-Leu-Met-NH₂ HCl is a tripeptide amide composed of glycine, leucine, and methionine. The C-terminal amidation and its hydrochloride salt form are key features that influence its stability, solubility, and biological activity. While this specific tripeptide may be a novel investigational compound or a fragment of a larger biologically active protein, its constituent amino acids provide clues to its potential behavior and liabilities.

  • Glycine (Gly): The simplest amino acid, providing flexibility to the peptide backbone.

  • Leucine (Leu): A hydrophobic amino acid that can contribute to peptide aggregation and membrane interactions.

  • Methionine (Met): Contains a thioether side chain, which is highly susceptible to oxidation. This is a critical consideration for handling, storage, and experimental design.

  • C-terminal Amide (-NH₂): This modification removes the negative charge of the C-terminal carboxyl group, making the peptide more resistant to carboxypeptidases and potentially enhancing its biological half-life and membrane permeability.

  • Hydrochloride Salt (HCl): This salt form can improve the peptide's solubility and stability compared to other salt forms like trifluoroacetate (TFA).

II. Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with H-Gly-Leu-Met-NH₂ HCl.

1. How should I store and handle lyophilized H-Gly-Leu-Met-NH₂ HCl?

Proper storage is critical to prevent degradation. Lyophilized peptides should be stored at -20°C or colder, away from bright light.[1][2] Peptides containing methionine are prone to oxidation, so storing them in an oxygen-free atmosphere is recommended.[1] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can reduce the peptide content and stability.[3][4]

2. What is the best way to solubilize H-Gly-Leu-Met-NH₂ HCl?

The solubility of a peptide is highly dependent on its amino acid sequence. For H-Gly-Leu-Met-NH₂, which has a neutral overall charge (the N-terminal amine is balanced by the chloride counter-ion), sterile water is the first solvent to try. If solubility is an issue, sonication can help. For hydrophobic peptides, a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer, may be necessary. Always use sterile buffers and solvents to prevent bacterial contamination.[3][5]

3. My peptide solution has a lower than expected concentration. What could be the cause?

Inaccurate peptide concentration is a common issue. The lyophilized powder you receive is not 100% peptide; it also contains counter-ions (in this case, chloride), water, and trace impurities.[6] For precise concentration determination, an amino acid analysis is recommended. Alternatively, you can estimate the net peptide content by accounting for the molecular weight of the peptide and its counter-ion.[6]

4. I am seeing inconsistent results in my cell-based assays. Could the peptide be the problem?

Inconsistent results can stem from several peptide-related issues:

  • Peptide Degradation: Peptides in solution have a limited shelf-life. Repeated freeze-thaw cycles should be avoided by preparing and storing aliquots at -20°C or -80°C.[4][5]

  • Methionine Oxidation: The methionine residue can be oxidized, altering the peptide's structure and activity.[6]

  • Proteolytic Degradation: Peptidases in cell culture media or secreted by cells can degrade the peptide. The C-terminal amide offers some protection, but degradation can still occur.[7][8][9][10]

  • Aggregation: The hydrophobic leucine residue may promote aggregation, especially at high concentrations, reducing the effective concentration of the monomeric, active peptide.[11][12][13][14][15]

5. What are the potential on-target and off-target effects of H-Gly-Leu-Met-NH₂ HCl?

The biological activity of this specific tripeptide is not widely documented in public literature. However, peptides containing a C-terminal Met-NH₂ or Leu-NH₂ are found in various biologically active molecules, including endogenous opioid peptides like Met-enkephalin.[16][17] Therefore, potential on-target activities could involve interactions with opioid or other G-protein coupled receptors.

Off-target effects are a significant concern in drug development and can arise from:

  • Interactions with Unintended Receptors: The peptide may bind to receptors other than the intended target.

  • Impurities: Residual reagents from synthesis (e.g., TFA if not fully exchanged for HCl) can have biological effects.[6]

  • Peptide Aggregates: Aggregated forms of the peptide may have different biological activities or be cytotoxic.

III. Troubleshooting Guide

This section provides a structured approach to resolving common experimental problems.

Problem 1: Low or No Observed Biological Activity

If your experiment with H-Gly-Leu-Met-NH₂ HCl shows a weaker than expected or no biological response, consider the following troubleshooting steps.

cluster_0 Peptide Quality Control cluster_1 Experimental System Validation cluster_2 Target Engagement A Low or No Biological Activity Observed B Verify Peptide Integrity A->B C Assess Peptide Concentration A->C D Evaluate Experimental Conditions A->D E Consider Off-Target Effects A->E B1 HPLC-MS Analysis: - Check for purity - Detect oxidation (+16 Da) - Identify degradation products B->B1 C1 Amino Acid Analysis: - Determine accurate concentration C->C1 D1 Check for Proteolytic Degradation: - Incubate peptide in media - Analyze by HPLC-MS over time D->D1 D2 Assess Aggregation: - Dynamic Light Scattering (DLS) - Test different solvents/concentrations D->D2 E1 Competitive Binding Assay: - Use a known ligand for the suspected target E->E1 E2 Control Experiments: - Use a scrambled or inactive peptide analogue E->E2

Caption: Troubleshooting workflow for low biological activity.

Potential Cause Recommended Action Scientific Rationale
Peptide Degradation (Oxidation) Analyze the peptide solution by HPLC-MS. Look for a mass shift of +16 Da, corresponding to methionine sulfoxide.Methionine oxidation is a common issue that can significantly alter peptide conformation and reduce or abolish biological activity.[6][18]
Incorrect Peptide Concentration Perform an amino acid analysis to determine the exact peptide concentration.The lyophilized weight is not equivalent to the actual peptide weight due to the presence of water and counter-ions.[6]
Proteolytic Degradation Incubate the peptide in your cell culture medium (with and without cells) for various time points and analyze the supernatant by HPLC to quantify the remaining intact peptide.Cell-secreted or serum-derived proteases can rapidly degrade peptides, reducing their effective concentration at the target site.[8][9][19]
Peptide Aggregation Use dynamic light scattering (DLS) to check for aggregates. Try different solvents or lower concentrations.The hydrophobic leucine residue can promote self-assembly into aggregates, which may be inactive or have altered activity.[11][13]
Inappropriate Salt Form for Assay While HCl salts are generally preferred over TFA salts for biological assays, ensure that the chloride concentration is not interfering with your specific experimental system.High concentrations of certain ions can affect cell viability or assay components.[20][21]
Problem 2: High Background or Off-Target Effects in Assays

Unexplained or unintended biological effects can compromise your results.

cluster_0 Purity and Contaminants cluster_1 Specificity Controls cluster_2 Cytotoxicity Assessment A High Background or Suspected Off-Target Effects B Characterize Peptide Stock A->B C Validate Target Specificity A->C D Assess Cellular Health A->D B1 HPLC-MS Analysis: - Quantify purity - Identify non-peptidic impurities B->B1 B2 Endotoxin Test (LAL Assay) B->B2 C1 Use a scrambled peptide control (same amino acids, different sequence) C->C1 C2 Perform dose-response curve to establish potency C->C2 D1 Cell Viability Assay (e.g., MTT, LDH) D->D1

Caption: Strategy for identifying the source of off-target effects.

Potential Cause Recommended Action Scientific Rationale
Contamination Test your peptide stock for endotoxins using a Limulus Amebocyte Lysate (LAL) assay.Endotoxins are potent stimulators of immune cells and can cause significant off-target effects in immunological and cell-based assays.[6]
Non-Specific Binding Include a scrambled peptide control (e.g., H-Leu-Gly-Met-NH₂) in your experiments.A scrambled peptide with the same amino acid composition but a different sequence should be inactive if the observed effect is sequence-specific.
Cytotoxicity Perform a cell viability assay (e.g., MTT or LDH) at the concentrations used in your experiments.High concentrations of peptides or the presence of aggregates can be cytotoxic, leading to non-specific effects.
Off-Target Pharmacology If you suspect binding to a particular off-target receptor family (e.g., opioid receptors), perform a competitive binding assay with a known ligand for that receptor.Peptides can have promiscuous binding profiles, and identifying unintended targets is crucial for interpreting your data.

IV. Experimental Protocols

Here are detailed protocols for key experiments mentioned in the troubleshooting guide.

Protocol 1: Assessing Peptide Stability in Cell Culture Medium

Objective: To determine the rate of proteolytic degradation of H-Gly-Leu-Met-NH₂ HCl in your experimental medium.

Materials:

  • H-Gly-Leu-Met-NH₂ HCl stock solution

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a C18 column and UV detector

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Prepare a solution of H-Gly-Leu-Met-NH₂ HCl in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM).

  • Aliquot 100 µL of this solution into several sterile microcentrifuge tubes.

  • Immediately take a "time 0" sample by adding 100 µL of 10% trichloroacetic acid (TCA) to one tube to precipitate proteins and stop enzymatic activity. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant for analysis.

  • Incubate the remaining tubes at 37°C.

  • At various time points (e.g., 1, 4, 8, 24 hours), take a sample and process it as in step 3.

  • Analyze the supernatant from each time point by reverse-phase HPLC.

  • Quantify the peak area of the intact peptide at each time point.

  • Plot the percentage of remaining intact peptide versus time to determine its half-life in the medium.

Protocol 2: Reverse-Phase HPLC Method for Purity and Oxidation Analysis

Objective: To assess the purity of H-Gly-Leu-Met-NH₂ HCl and detect the presence of its oxidized form.

Instrumentation and Columns:

  • HPLC System: A system capable of binary gradient elution.[22][23]

  • Column: A C18 reversed-phase column is a good starting point for most peptides.[22]

  • Detector: UV detector set at 214 nm for peptide bond detection.

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the peptide in Mobile Phase A or water.

  • Inject a suitable amount onto the column.

  • Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 214 nm.

  • The main peak corresponds to the intact peptide. Smaller peaks represent impurities.

  • To identify the oxidized form, analyze the sample with an in-line mass spectrometer. The oxidized peptide will have a mass increase of 15.99 Da. The oxidized peptide typically elutes slightly earlier than the non-oxidized form due to increased polarity.[24][25]

V. References

  • Malenka RC, Nestler EJ, Hyman SE. Molecular Neuropharmacology: A Foundation for Clinical Neuroscience. 2nd ed. McGraw-Hill Medical; 2009.

  • Schöneich C. Methionine oxidation in proteins: analysis, chemical mechanisms, and biological implications. J Chromatogr B Analyt Technol Biomed Life Sci. 2005;825(2):120-131.

  • Kimura S, Lewis RV, Stern AS, Rossier J, Stein S, Udenfriend S. Probable precursors of [Leu]enkephalin and [Met]enkephalin in adrenal medulla: peptides of 3-5 kilodaltons. Proc Natl Acad Sci U S A. 1980;77(3):1681-1685.

  • Lin A, Giuliano CJ, Palladino A, et al. TCR Fingerprinting and Off-Target Peptide Identification. Front Immunol. 2019;10:2353.

  • Worthington KS, Wiley LA, Bartlett M, et al. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomater Sci Eng. 2021;7(8):3501-3512.

  • Wang H, Wang G, Li X, et al. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. Int J Mol Sci. 2021;22(9):4494.

  • Muneoka Y, Takeda N, Minakata H, Kobayashi M. Effects of several peptides with Pro-Arg-Leu-NH2 C-terminal sequence on invertebrate muscles. Comp Biochem Physiol C. 1993;106(1):127-133.

  • Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling.

  • Wang L, Wu G, Lin G, et al. Gly-Leu instead of Gly promoted the proliferation and protein synthesis of chicken intestinal epithelial cells. Czech J Anim Sci. 2023;68(9):391-398.

  • Cleland JL, Langer R, inventors; Massachusetts Institute of Technology, assignee. Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy. US patent 9,657,061. May 23, 2017.

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.

  • GenScript. Top 5 Reasons Your Peptide-Based Assays Fail.

  • Wang H, Wang G, Li X, et al. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. Molecules. 2021;26(9):2494.

  • BenchChem. A Comparative Guide to TFA and HCl Salts in Peptide Research and Development.

  • Worthington KS, Wiley LA, Bartlett M, et al. Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. 2021.04.23.441180.

  • Sigma-Aldrich. Storage and Handling Synthetic Peptides.

  • Wikipedia. Met-enkephalin.

  • Kumar P, Kizhakkedathu JN, Straus SK. Membrane-Active Peptides and Their Potential Biomedical Application. Polymers (Basel). 2018;10(3):234.

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis.

  • Coin I, Beyermann M, Bienert M. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. 2018;3(4):4475-4480.

  • PubChem. Leu-Gly.

  • Gudasheva TA, Seredenin SB. Structural-functional study of glycine-and-proline-containing peptides (Glyprolines) as potential neuroprotectors. Bioorganicheskaia khimiia. 2009;35(2):165-171.

  • Biovera. HPLC Analysis Methods for Peptide Characterization.

  • Auer S, Trewhella J, Duff AP, et al. Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. 2017;7(6):20170030.

  • Sivanandaiah KM, Gurusiddappa S, Channe Gowda D. New analogues of leucine-/methionine-enkephalin. Journal of Biosciences. 1987;12(2):165-172.

  • Gilar M, Yu YQ, Zang L, et al. Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC-MS experiments: Complex tale of a simple modification. J Sep Sci. 2012;35(14):1754-1763.

  • Creative Diagnostics. Off-Target Effects Analysis.

  • Gokel GW, Negin S. Synthetic, Biologically Active Amphiphilic Peptides. Isr J Chem. 2013;53(9-10):687-701.

  • Bachem. Handling and Storage Guidelines for Peptides.

  • Sikora K, Lättig-Tünnemann G, Seidel N, et al. The Role of Counter-Ions in Peptides-An Overview. Pharmaceuticals (Basel). 2020;13(12):442.

  • Schweiggert-Weisz U, Knaus V, Bader-Mittermaier S, et al. Molecular characterization of sequence-driven peptide glycation. npj Sci Food. 2021;5(1):16.

  • Moore JV, Cross ER, An Y, et al. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discuss. 2025; Advance Article.

  • De Zotti M, Biondi B, Park Y, et al. A New Hope: Self-Assembling Peptides with Antimicrobial Activity. Pharmaceutics. 2019;11(4):166.

  • Spetea M, Nylander I, Ahmed M, et al. Meta Substituted Phe 4 Analogs of Leu-enkephalin Increase Affinity at δOR and μOR. J Med Chem. 2012;55(22):10018-10027.

  • Wang Z, Wang Y, Li J, et al. Aggregation Rules of Short Peptides. JACS Au. 2022;2(1):168-177.

  • Biomatik. Peptide Handling (Solubility & Storage) Guideline.

  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

  • Lin A, Giuliano CJ, Palladino A, et al. TCR Fingerprinting and Off-Target Peptide Identification. bioRxiv. 2019.01.10.517035.

  • Reid GE, Shang H, Hogan JM, et al. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. J Am Chem Soc. 2002;124(25):7353-7362.

  • Wikipedia. Proteolysis.

  • Li Y, Hu J, Chen X, et al. Advances in Peptide-Based Chimeric Strategies for Targeted Protein Degradation. J Med Chem. 2023;66(1):11-33.

  • ResolveMass. Peptide Characterization by RP-HPLC for Regulatory Submissions.

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Kilpatrick DL, Taniguchi T, Jones BN, et al. A highly potent 3200-dalton adrenal opioid peptide that contains both a [Met]enkephalin and a [Leu]enkephalin sequence. Proc Natl Acad Sci U S A. 1981;78(5):3265-3268.

  • AmbioPharm. Which salt form should I choose for my peptide?

  • GenScript. Peptide Storage and Handling Guidelines.

  • Plascencia-Villa G, Lira-De León KI, De la Cruz-García JL, et al. Methionine oxidation in α-synuclein inhibits its propensity for ordered secondary structure. Sci Rep. 2016;6:36649.

  • Worthington KS, Wiley LA, Bartlett M, et al. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Adv Healthc Mater. 2021;10(16):e2100523.

  • Worthington KS, Wiley LA, Bartlett M, et al. Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. 2021.04.23.441180.

Sources

Troubleshooting

How to confirm the biological activity of purchased H-Gly-Leu-Met-Nh2 HCl

Technical Support Center: H-Gly-Leu-Met-NH2 HCl A Guide to Confirming Biological Activity Welcome, researchers. This guide is designed to provide a comprehensive, field-tested framework for confirming the biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: H-Gly-Leu-Met-NH2 HCl

A Guide to Confirming Biological Activity

Welcome, researchers. This guide is designed to provide a comprehensive, field-tested framework for confirming the biological activity of the synthetic peptide H-Gly-Leu-Met-NH2 HCl. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the scientific rationale needed to troubleshoot experiments and interpret your results with confidence.

The peptide H-Gly-Leu-Met-NH2 is a simple tripeptide amide. While not as extensively characterized as other molecules, its structure—particularly the C-terminal methionine—suggests a plausible interaction with a well-known family of immune receptors. Our working hypothesis, which will guide our experimental strategy, is that this peptide may function as an agonist for the Formyl Peptide Receptor (FPR) family.

FPRs are G protein-coupled receptors (GPCRs) that play a critical role in innate immunity by detecting peptides from bacteria or damaged host cells, thereby initiating an inflammatory response.[1] The canonical ligand for FPR1 is N-formyl-methionyl-leucyl-phenylalanine (fMLF), a potent chemoattractant for neutrophils.[2] This guide will walk you through the essential steps to test whether your purchased peptide activates this critical signaling pathway.

Frequently Asked Questions & Troubleshooting

This section addresses common initial questions and potential roadblocks. Understanding these points is crucial before proceeding to benchwork.

Q1: What is the likely biological function of H-Gly-Leu-Met-NH2 HCl and where do I start?

Expert Insight: Based on its structure (a short peptide containing methionine), the most probable target is the Formyl Peptide Receptor family, particularly FPR1 or FPR2, which are highly expressed on phagocytic immune cells like neutrophils and monocytes.[3] These receptors are central to host defense, and their activation triggers key cellular responses.

Recommended Starting Point:

  • Hypothesis: H-Gly-Leu-Met-NH2 acts as an agonist at the human FPR1 receptor.

  • Primary Assay: Begin with a Calcium Mobilization Assay . FPRs are coupled to Gαi proteins, and their activation leads to a robust and rapid increase in intracellular free calcium ([Ca²⁺]i).[4] This is a direct measure of receptor activation and is well-suited for initial screening.

  • Model System: Use a cell line that reliably expresses the target receptor. Differentiated HL-60 cells are an excellent model as they endogenously express high levels of FPR1 and behave similarly to primary human neutrophils.[5] Alternatively, HEK293 cells stably transfected with human FPR1 can provide a cleaner, more specific system.

Q2: My initial screening assay shows no activity. What are the most common reasons for failure?
Troubleshooting AreaKey Checkpoints & RationaleRecommended Action
Peptide Integrity & Solubility Purity & Storage: Has the peptide been stored correctly (typically at -20°C or -80°C, desiccated)? Solubility: The HCl salt should aid aqueous solubility. However, peptides can aggregate. Was it fully dissolved in a suitable, sterile buffer (e.g., PBS or HBSS)? Did you vortex thoroughly?Re-dissolve a fresh aliquot of the peptide. Use a stock concentration of 1-10 mM in DMSO or sterile water, then dilute to the final working concentration in assay buffer. Perform a concentration-response curve, starting from a high concentration (e.g., 10-100 µM).
Cell Health & Receptor Expression Viability: Are the cells healthy (>95% viability)? Stressed cells will not respond optimally. Receptor Levels: If using a transfected line, has receptor expression been verified (e.g., by Western Blot, flow cytometry, or a positive control agonist)? Endogenous expression in cell lines like HL-60 can vary with passage number and differentiation efficiency.Check cell viability with Trypan Blue. Ensure HL-60 cells have been properly differentiated (e.g., with DMSO for 5-7 days).[5] Always run a positive control in parallel.
Assay Sensitivity & Controls Positive Control: Did you run a known FPR1 agonist, such as fMLF ? This is non-negotiable. An fMLF EC₅₀ in the low nanomolar range confirms that your cells and assay system are working perfectly.[2] Negative Control: The vehicle (buffer/DMSO) should elicit no response.Always include a full concentration-response curve for a potent, validated agonist (e.g., fMLF for FPR1, WKYMVM for FPR2).[4] This validates the entire experimental system.
Assay Buffer Components Divalent Cations: Calcium mobilization assays require extracellular calcium. Ensure your buffer (e.g., HBSS) contains physiological levels of CaCl₂ and MgCl₂. Serum: Serum contains peptidases that can degrade your peptide. Assays should be performed in serum-free buffer.Use a standard, validated assay buffer like Hank's Balanced Salt Solution (HBSS) with calcium and magnesium. Avoid serum during the assay itself.

Core Experimental Workflows

The following protocols provide a logical progression from initial receptor binding to downstream functional validation.

Workflow 1: Primary Screening - Calcium Mobilization Assay

This assay directly measures the initiation of the signaling cascade upon ligand binding to the GPCR.

Causality: FPR1 activation by an agonist leads to the Gαi/Gβγ-mediated activation of Phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG.[4] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid, transient flux is a hallmark of receptor activation.[6]

Experimental Workflow: Calcium Mobilization

G cluster_prep Cell Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Seed cells (e.g., dHL-60) in a 96-well black-walled plate prep2 Load cells with a Ca²⁺-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) prep1->prep2 prep3 Wash cells to remove extracellular dye prep2->prep3 measure1 Place plate in a fluorescence plate reader with an injector prep3->measure1 measure2 Record baseline fluorescence measure1->measure2 measure3 Inject peptide (H-Gly-Leu-Met-NH2) or controls (fMLF, vehicle) measure2->measure3 measure4 Immediately record fluorescence kinetics over 2-3 minutes measure3->measure4 analysis1 Calculate peak fluorescence response over baseline measure4->analysis1 analysis2 Plot concentration-response curve analysis1->analysis2 analysis3 Determine EC₅₀ value analysis2->analysis3

Caption: Workflow for the calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Plating: Seed differentiated HL-60 cells or FPR1-transfected HEK293 cells at a density of 50,000-100,000 cells per well in a 96-well, black-walled, clear-bottom plate. Centrifuge gently to adhere cells.

  • Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM at 2-5 µM) in HBSS with 20 mM HEPES. Remove the culture medium and add 100 µL of loading buffer to each well.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS with HEPES to remove any extracellular dye. Leave 100 µL of buffer in each well.

  • Compound Preparation: Prepare a 2X concentration series of your test peptide (H-Gly-Leu-Met-NH2), fMLF (positive control), and vehicle (negative control) in a separate 96-well plate.

  • Measurement: Place the cell plate into a fluorescence microplate reader equipped with liquid injectors (e.g., a FlexStation). Set the appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).

  • Data Acquisition: Record a stable baseline fluorescence for 15-20 seconds.

  • Injection: Program the instrument to inject 100 µL from the compound plate into the cell plate, and immediately continue kinetic reading for an additional 120-180 seconds.

  • Analysis: Calculate the maximal fluorescence peak height for each well. Plot the response against the logarithm of agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Workflow 2: Functional Validation - Neutrophil Chemotaxis Assay

This assay confirms that receptor activation translates into a physiologically relevant cellular function: directed migration.

Causality: The chemoattractant gradient established by the peptide binds to FPRs on the neutrophil surface. This initiates intracellular signaling that leads to cytoskeletal rearrangement, cell polarization, and directional migration towards the higher concentration of the chemoattractant.[2][7] This process is the cornerstone of the innate immune response to infection.

Experimental Workflow: Transwell Chemotaxis Assay

G cluster_setup Assay Setup cluster_migration Migration cluster_quant Quantification setup1 Add chemoattractant (peptide or fMLF) to the lower chamber of a Transwell plate (3-5 µm pores) setup4 Place cell suspension in the upper chamber (Transwell insert) setup1->setup4 setup2 Add assay buffer (vehicle control) to other lower chambers setup2->setup4 setup3 Isolate primary human neutrophils or use differentiated HL-60 cells setup3->setup4 migrate1 Incubate plate at 37°C, 5% CO₂ for 60-90 minutes setup4->migrate1 migrate2 Cells migrate through the porous membrane towards the chemoattractant migrate1->migrate2 quant1 Remove non-migrated cells from the top of the insert migrate2->quant1 quant2 Stain migrated cells on the underside of the membrane OR Quantify migrated cells in the lower chamber via a viability assay (e.g., CellTiter-Glo®) quant1->quant2 quant3 Measure signal (microscopy or luminescence reader) quant2->quant3

Caption: Workflow for a Transwell chemotaxis assay.

Step-by-Step Protocol:

  • Prepare Lower Chamber: Add 600 µL of assay medium (e.g., RPMI + 0.5% BSA) containing various concentrations of H-Gly-Leu-Met-NH2 or fMLF to the lower wells of a 24-well plate. Include a vehicle-only well as a negative control for random migration.

  • Prepare Cells: Isolate human neutrophils from fresh blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[8] Resuspend the cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Assemble Transwell: Place Transwell inserts with a 3-5 µm pore size membrane into the wells.

  • Add Cells to Upper Chamber: Add 100 µL of the cell suspension to the top of each Transwell insert.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 60-90 minutes.

  • Quantify Migration:

    • Carefully remove the inserts.

    • To quantify the cells that have migrated into the lower chamber, collect the medium and count the cells using a hemocytometer or an automated cell counter.

    • Alternatively, quantify migrated cells by measuring ATP content using a luminescent assay like CellTiter-Glo®, which provides a robust and high-throughput readout.[8]

  • Analysis: Plot the number of migrated cells (or luminescence signal) against the chemoattractant concentration. The resulting bell-shaped curve is characteristic of chemotaxis assays, where very high concentrations can inhibit migration.

Workflow 3: Advanced Characterization - β-Arrestin Recruitment Assay

This assay investigates an alternative signaling pathway to provide a more complete picture of the peptide's mechanism of action.

Causality & Trustworthiness: Upon agonist-induced GPCR activation and phosphorylation by GRKs (GPCR kinases), β-arrestins are recruited to the receptor's C-terminus. This serves two functions: 1) it desensitizes the G protein signal, and 2) it initiates a separate wave of G protein-independent signaling.[2] Measuring β-arrestin recruitment is a self-validating system; a positive signal confirms a direct interaction at the receptor level, independent of downstream G-protein signaling. Assays like the DiscoverX PathHunter® use enzyme-fragment complementation (EFC), a highly trusted technology, to provide a direct, quantitative readout of this interaction.[9][10]

Signaling Pathway: GPCR Activation

G cluster_membrane cluster_pathways Agonist Agonist (H-Gly-Leu-Met-NH2) Receptor FPR1 (GPCR) Agonist->Receptor Binding G_protein Gαi / Gβγ Receptor->G_protein Activation Arrestin β-Arrestin Receptor->Arrestin Recruitment (Requires Phosphorylation) PLC PLC Activation G_protein->PLC G Protein Pathway ERK ERK Signaling (Gene Expression) Arrestin->ERK β-Arrestin Pathway Calcium Ca²⁺ Mobilization (Chemotaxis) PLC->Calcium

Sources

Optimization

Technical Support Center: Troubleshooting Contamination in H-Gly-Leu-Met-NH2 HCl Stock Solutions

Welcome to the technical support guide for H-Gly-Leu-Met-NH2 HCl. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing, identifying, and resol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for H-Gly-Leu-Met-NH2 HCl. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing, identifying, and resolving contamination and degradation issues associated with stock solutions of this tripeptide. Our goal is to ensure the integrity of your experiments by addressing common challenges with scientifically-grounded, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding H-Gly-Leu-Met-NH2 HCl.

Q1: My freshly prepared H-Gly-Leu-Met-NH2 HCl solution is cloudy. What does this mean and what should I do?

A: Cloudiness or visible particulates indicate either incomplete dissolution or peptide aggregation.[1] This peptide contains hydrophobic residues (Leucine, Methionine) which can limit its solubility in aqueous solutions.[2] First, confirm you have not used a salt-containing buffer like PBS for initial reconstitution, as salts can hinder solubility.[1] Attempt to clarify the solution by brief sonication (3 sessions of 10-15 seconds, chilling on ice in between).[3] If cloudiness persists, the peptide may have aggregated. Do not proceed with this stock solution in your experiment, as aggregates can cause erroneous results and potential cytotoxicity. Refer to the detailed Solubilization Protocol in Section 2.

Q2: I've detected a new peak in my RP-HPLC analysis with a +16 Da mass shift. What is it?

A: A mass increase of +16 Da is the hallmark of oxidation, a common degradation pathway for peptides containing Methionine (Met), Cysteine (Cys), or Tryptophan (Trp).[1][4] In H-Gly-Leu-Met-NH2, the methionine residue is highly susceptible to oxidation, forming methionine sulfoxide. This is often caused by exposure to atmospheric oxygen, trace metal ions, or solvents that are not oxygen-free.[1] To mitigate this, always use high-purity, degassed solvents and store the lyophilized peptide and its solutions under an inert gas like argon or nitrogen if possible.[4]

Q3: What are the optimal storage conditions for both lyophilized powder and stock solutions of H-Gly-Leu-Met-NH2 HCl?

A: Proper storage is critical to prevent degradation. Lyophilized peptide is the most stable form and should be stored at -20°C or preferably -80°C in a tightly sealed vial with a desiccant.[1] For stock solutions, it is recommended to store them at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month).[5] It is imperative to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][7]

Q4: Can I use DMSO to dissolve H-Gly-Leu-Met-NH2 HCl?

A: While Dimethyl sulfoxide (DMSO) is a powerful solvent for hydrophobic peptides, it should be used with extreme caution for methionine-containing peptides like H-Gly-Leu-Met-NH2.[2][8] DMSO can aggressively oxidize the methionine residue to methionine sulfoxide.[4][8] If an organic co-solvent is absolutely necessary due to solubility challenges, consider using DMF (Dimethylformamide) or Acetonitrile with degassed, high-purity water.[1][8] If you must use DMSO, use the smallest possible amount of high-purity, anhydrous grade to create a concentrated stock, and then immediately dilute it with your aqueous buffer.[4]

Section 2: In-Depth Troubleshooting Guides
Guide 1: Addressing Solubility and Aggregation Issues

The solubility of H-Gly-Leu-Met-NH2 is influenced by its net charge and the hydrophobicity of its constituent amino acids.[2] Incomplete solubilization can lead to inaccurate concentration measurements and the formation of aggregates, which compromises bioactivity.[9]

  • Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 30 minutes. This crucial step prevents condensation of atmospheric moisture onto the hygroscopic peptide powder.[4][10]

  • Initial Solvent Selection: Use sterile, high-purity, oxygen-free water as the initial solvent.[1][10] Do not use saline buffers (e.g., PBS) at this stage.[1]

  • Reconstitution: Add a small amount of the selected solvent to a test aliquot of the peptide to achieve a concentration higher than your final working concentration (e.g., 1-10 mg/mL).[1][10] Gently vortex the vial.

  • Assisted Dissolution: If the solution is not clear, sonicate the vial in a water bath for short bursts (e.g., 3 x 15 seconds), keeping the sample chilled on ice between sonications to prevent heating.[3]

  • pH Adjustment (If Necessary): As an HCl salt, the initial solution will be slightly acidic. If solubility remains poor, you can adjust the pH away from its isoelectric point. Since the peptide has a free N-terminus (+1 charge) and no acidic side chains, it carries a net positive charge at neutral pH. Adding a small amount of dilute (0.1%) acetic acid can sometimes improve solubility for basic or neutral peptides.[10]

  • Final Dilution: Once the peptide is fully dissolved into a clear solution, you can dilute this concentrated stock into your final experimental buffer.[6]

G start Start: Lyophilized Peptide warm_vial Equilibrate vial to Room Temp in desiccator start->warm_vial add_water Add sterile, degassed H2O warm_vial->add_water check_clear1 Is solution clear? add_water->check_clear1 sonicate Sonicate briefly (chill on ice) check_clear1->sonicate No success Success: Peptide Dissolved. Proceed with dilution. check_clear1->success Yes check_clear2 Is solution clear? sonicate->check_clear2 add_acid Try 0.1% Acetic Acid check_clear2->add_acid No check_clear2->success Yes check_clear3 Is solution clear? add_acid->check_clear3 organic_solvent Consider minimal organic co-solvent (e.g., Acetonitrile, DMF). Caution with DMSO. check_clear3->organic_solvent No check_clear3->success Yes check_clear4 Is solution clear? organic_solvent->check_clear4 check_clear4->success Yes fail Failure: Persistent Precipitation. Peptide may be aggregated. Do not use. Contact support. check_clear4->fail No

Caption: Troubleshooting workflow for dissolving H-Gly-Leu-Met-NH2 HCl.

Guide 2: Identifying and Mitigating Chemical Degradation

The primary chemical stability concern for H-Gly-Leu-Met-NH2 is the oxidation of its methionine residue. Hydrolysis of the peptide bonds is a secondary, but still possible, degradation pathway.

The sulfur atom in the methionine side chain is readily oxidized to form methionine sulfoxide (+16 Da) and, under harsher conditions, methionine sulfone (+32 Da). This modification can alter the peptide's conformation and reduce or eliminate its biological activity.

G Met Methionine Residue (...-S-CH3) Met_SO Methionine Sulfoxide (+16 Da) (...-S(=O)-CH3) Met->Met_SO Mild Oxidation (e.g., air, DMSO) Met_SO2 Methionine Sulfone (+32 Da) (...-S(=O)2-CH3) Met_SO->Met_SO2 Strong Oxidation

Caption: The primary degradation pathway for the methionine residue.

Contaminant / Degradation ProductMass Change (Da)Probable CausePrevention Strategy
Methionine Sulfoxide +16Air exposure, non-degassed solvents, DMSO, trace metals.Use degassed solvents; store under inert gas; avoid DMSO.[1][4]
Dipeptide Fragments (e.g., H-Gly-Leu-OH) VariesHydrolysis due to extreme pH or microbial enzymes.Maintain solution pH between 5-7; use sterile technique.[1][6]
Truncated Sequences (from synthesis) NegativeIncomplete coupling during solid-phase peptide synthesis.Source high-purity peptide (>95%); verify with initial QC.[11]
Aggregation No change (but forms larger species)Poor solubility, multiple freeze-thaw cycles.Follow proper solubilization protocol; aliquot stock solutions.[6][7]
Guide 3: Preventing Microbial and Environmental Contamination

Contamination from bacteria, dust (keratin), or leaching from labware can compromise your results.[12][13]

  • Aseptic Technique: Always handle the peptide and its solutions in a clean environment (e.g., a laminar flow hood). Use sterile pipette tips, tubes, and solvents.[10] Bacterial proteases can rapidly degrade the peptide.

  • Solvent Quality: Use HPLC-grade or higher purity water and solvents. Ensure water is sterile and free of endotoxins for biological assays.

  • Labware Selection: Use high-quality polypropylene tubes. Avoid using certain plastics for long-term storage with organic solvents, as plasticizers can leach out.[13] If using glassware, ensure it is meticulously cleaned and rinsed to remove any detergent residues.[13]

  • Personal Contamination: Always wear clean gloves and a lab coat to prevent keratin contamination, which is a common finding in mass spectrometry analysis.[13]

Section 3: Analytical Protocols for Quality Control

Self-validation of your stock solution's integrity is crucial. RP-HPLC and Mass Spectrometry are the gold-standard techniques for this purpose.[11][14]

This protocol provides a starting point for analyzing H-Gly-Leu-Met-NH2 HCl purity. Optimization may be required.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 3.5-5 µm particle size, 4.6 x 150 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

  • Sample Preparation: Dilute your peptide stock solution with Mobile Phase A to a final concentration of approximately 0.5-1.0 mg/mL.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-30 min: Linear gradient from 5% to 65% B

    • 30-32 min: Linear gradient from 65% to 95% B

    • 32-35 min: Hold at 95% B

    • 35-37 min: Return to 5% B

    • 37-45 min: Re-equilibration at 5% B

  • Analysis: Inject 10-20 µL of the prepared sample. The main peak corresponds to the intact peptide. Purity is calculated by dividing the main peak area by the total area of all peaks. Look for early-eluting peaks (potential hydrolysis fragments) or closely-eluting peaks (potential oxidized forms).

  • Technique: Use Electrospray Ionization (ESI-MS) for identity confirmation.

  • Sample Preparation: Dilute the peptide stock to a low concentration (e.g., 10-50 µM) in a suitable solvent like 50:50 Water:Acetonitrile with 0.1% formic acid.

  • Analysis: Infuse the sample directly or use LC-MS. Look for the protonated molecular ion [M+H]+.

    • Expected Mass: The theoretical monoisotopic mass of H-Gly-Leu-Met-NH2 is approximately 348.18 Da. The expected [M+H]+ ion will be ~349.19 m/z.

    • Contaminant Identification: Look for masses corresponding to potential degradation products as listed in the table above (e.g., ~365.18 m/z for the oxidized form [M+O+H]+).

References
  • Reagentia. (n.d.). H-Gly-Leu-Met-Nh2 HCl (1 x 100 mg). Retrieved from [Link]

  • Gao, Y., et al. (2021). Analysis of Metformin HCl Degradation Products and Their Potential Toxicity in Diabetic Patients. Journal of Pharmaceutical and Biomedical Analysis.
  • Carl ROTH. (n.d.). Safety Data Sheet: H-Gly-NH2 · HCl. Retrieved from [Link]

  • NCERT. (n.d.). Biomolecules. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-Gly-NH2 HCl, Glycine amide hydrochloride salt, CAS 1668-10-6. Retrieved from [Link]

  • PubChem. (n.d.). Glycine Hydrochloride. Retrieved from [Link]

  • Walter, R., et al. (1975). Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species. PubMed. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of glycine. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Wróbel, D., et al. (2024). Challenges in Peptide Solubilization - Amyloids Case Study. PubMed. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Tertiary Structure of H-Pro-Leu-Gly-NH2, the Factor That Inhibits Release of Melanocyte Stimulating Hormone, Derived by Conformational Energy Calculations. Retrieved from [Link]

  • ResearchGate. (2024). What can I do if a peptide won't go in solution in a biological assay?. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Hughes, C. S., et al. (2019). SP2: Rapid and Automatable Contaminant Removal from Peptide Samples for Proteomic Analyses. PMC - NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Investigation of the leaching mechanism of NMC 811 (LiNi0.8Mn0.1Co0.1O2) by hydrochloric acid for recycling lithium ion battery cathodes. Retrieved from [Link]

  • LCGC International. (2023). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. Retrieved from [Link]

  • BenchSci. (2025). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To!. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Gly-Leu-Met-NH2 &amp; Derivatives: Tachykinin Pharmacophores and Functional Divergence

Executive Summary Gly-Leu-Met-NH2 (GLM-NH2) represents the conserved C-terminal "message" sequence of the Tachykinin peptide family, most notably Substance P (SP) . While the full-length undecapeptide (SP 1-11) is requir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gly-Leu-Met-NH2 (GLM-NH2) represents the conserved C-terminal "message" sequence of the Tachykinin peptide family, most notably Substance P (SP) . While the full-length undecapeptide (SP 1-11) is required for high-affinity binding to the Neurokinin-1 (NK1) receptor, the GLM-NH2 tripeptide core is the functional trigger for receptor activation.

Recent pharmacological data reveals a paradox: while GLM-NH2 and short C-terminal fragments exhibit lower binding affinity than the parent peptide, they display biased agonism —retaining the ability to mobilize intracellular calcium (


) while losing the capacity to stimulate cAMP production. Furthermore, specific analogs and fragments have demonstrated distinct therapeutic potential in corneal wound healing  and oncology  that diverge from the classical neurogenic inflammation pathways of Substance P.

This guide objectively compares GLM-NH2 derivatives against standard Tachykinin agonists, detailing their signaling bias, stability profiles, and emerging therapeutic applications.

Part 1: The Pharmacophore & Mechanism

The "Message-Address" Concept

In peptide pharmacology, Substance P follows the "Message-Address" hypothesis:

  • The Address (N-terminus, SP 1-5): Arg-Pro-Lys-Pro-Gln. Responsible for metabolic stability and high-affinity receptor docking.

  • The Message (C-terminus, SP 9-11): Gly-Leu-Met-NH2 .[1][2][3] Responsible for the conformational shift that activates the G-protein coupled receptor (GPCR).

Biased Signaling Pathways

A critical distinction for drug developers is that metabolic processing of SP into shorter C-terminal fragments (like SP 5-11 or SP 9-11) alters downstream signaling. Full-length SP activates both


 (Calcium) and 

(cAMP) pathways. However, C-terminal metabolites often retain

activity but lose

coupling, a phenomenon known as biased agonism .

SignalingBias SP Substance P (Full Length) NK1R NK1 Receptor SP->NK1R High Affinity GLM GLM-NH2 / C-Terminal Fragments GLM->NK1R Low Affinity / Biased Gq Gq Protein GLM->Gq Retained Gs Gs Protein GLM->Gs Loss of Function NK1R->Gq NK1R->Gs PLC PLC Activation Gq->PLC AC Adenylate Cyclase Gs->AC Ca Ca2+ Mobilization (Contraction/Secretion) PLC->Ca cAMP cAMP Accumulation (Gene Transcription) AC->cAMP

Figure 1: Biased Agonism in Tachykinin Signaling. Full-length Substance P activates both Calcium and cAMP pathways. Short C-terminal fragments (GLM-NH2 analogs) preferentially retain Calcium signaling while failing to activate cAMP [1].

Part 2: Comparative Efficacy & Data

The following table contrasts the biological activity of the parent tripeptide against optimized analogs and the full-length standard.

Table 1: Comparative Pharmacological Profile of GLM-NH2 Derivatives

CompoundSequenceNK1 Affinity (

)
Signaling ProfilePrimary Application
Substance P (Native) RPKPQQFFGLM-NH2 ~0.5 nMBalanced (

+

)
Neurotransmission standard
GLM-NH2 (SP 9-11) Gly-Leu-Met-NH2 >10

M

Biased (Weak)
Minimal pharmacophore studies
SP (6-11) Analog pGlu-Phe-Phe-GLM-NH2 ~1-5 nMPotent

Agonist
High-potency research tool
Septide pGlu-FF-Sar-LM-NH2 ~5 nMSelective NK1 AgonistInvestigation of receptor subtypes
[Sar9, Met(O2)11]-SP ...FF-Sar-L-Met(O2) ~0.2 nMHighly Selective NK1Protease-resistant agonist
Key Experimental Insights
  • Cytotoxicity Paradox: While full-length SP is often proliferative in tumors, the short fragment SP(9-11) has been shown to exert cytotoxic effects on MDA-MB-231 breast cancer cells, distinct from the N-terminal fragment SP(1-7) [2].

  • Synergistic Wound Healing: In rabbit corneal models, the tetrapeptide Phe-Gly-Leu-Met-NH2 (SP 8-11) showed no significant effect alone but demonstrated statistically significant synergy when combined with IGF-1, accelerating epithelial wound closure comparable to full-length SP [3].

Part 3: Stability & Structural Modifications

The utility of native GLM-NH2 is limited by rapid enzymatic degradation. Modifications are essential for in vivo stability.

Degradation Pathways[4]
  • NEP (Neutral Endopeptidase): Cleaves the Gly-Leu bond.

  • ACE (Angiotensin Converting Enzyme): Cleaves the Phe-Gly bond (in longer fragments).

  • Dipeptidyl Aminopeptidase IV: Cleaves X-Pro N-terminal sequences (affecting full SP).

To combat this, two primary derivatization strategies are employed:

  • N-Methylation: Introducing Sarcosine (N-methylglycine) at position 9 (e.g., [Sar9]-SP) prevents enzymatic cleavage and restricts conformational flexibility, often increasing selectivity.

  • C-Terminal Oxidation: Converting Methionine to Methionine-Sulfone (Met(O2)) prevents physiological oxidation of the sulfur atom, a common cause of batch-to-batch variability in experimental potency.

SAR_Workflow Base Parent: Gly-Leu-Met-NH2 Problem Issue: Rapid Hydrolysis & Oxidation Base->Problem Strat1 Strategy 1: N-Methylation (e.g., Sarcosine at Gly position) Problem->Strat1 Strat2 Strategy 2: Met-Oxidation (Met-Sulfone or Norleucine sub) Problem->Strat2 Strat3 Strategy 3: Retro-Inverso (Reversed peptide bonds) Problem->Strat3 Result1 Result: [Sar9]-Analogs High NK1 Selectivity Protease Resistance Strat1->Result1 Result2 Result: Met(O2) Analogs Chemical Stability No loss of potency Strat2->Result2

Figure 2: Structural Optimization Workflow. Strategies to enhance the stability and selectivity of the GLM-NH2 pharmacophore.

Part 4: Experimental Protocols

Protocol A: Calcium Mobilization Assay (FLIPR)

Purpose: To determine the


 of GLM-NH2 derivatives in NK1-expressing cells (e.g., CHO-NK1 or U373 MG).
  • Cell Preparation: Seed CHO-NK1 cells at 50,000 cells/well in black-walled 96-well plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (2

    
    M) in Hank’s Balanced Salt Solution (HBSS) containing 2.5 mM Probenecid (to inhibit anion transport). Incubate for 45 minutes at 37°C.
    
  • Compound Preparation: Dissolve GLM-NH2 analogs in DMSO (stock) and dilute in HBSS.

    • Note: GLM-NH2 requires higher concentrations (1

      
      M - 100 
      
      
      
      M) compared to SP (0.1 nM - 100 nM).
  • Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence (

    
    ) for 10 seconds.
    
  • Addition: Inject agonist (20

    
    L) automatically. Record fluorescence (
    
    
    
    ) for 180 seconds.
  • Analysis: Calculate

    
    . Plot dose-response curves to determine 
    
    
    
    .
    • Validation: Use Aprepitant (1

      
      M) as a negative control to confirm NK1 specificity [4].
      
Protocol B: Corneal Epithelial Wound Healing (Synergy Assay)

Purpose: To verify the synergistic activity of GLM-NH2 fragments with IGF-1 [3].

  • Ex Vivo Model: Use organ-cultured rabbit corneas.

  • Wounding: Create a standardized 7-mm epithelial debridement using a heptanol-soaked filter paper (or mechanical scraper).

  • Treatment Groups:

    • Control (PBS)[4]

    • IGF-1 (10 ng/mL)

    • Phe-Gly-Leu-Met-NH2 (10

      
      M)
      
    • Combination (IGF-1 + Peptide)[4]

  • Incubation: Culture corneas at 37°C.

  • Imaging: Stain with fluorescein sodium (2%) at 0, 12, 24, and 48 hours. Photograph under cobalt blue light.

  • Quantification: Measure the non-stained area using ImageJ software. Calculate the healing rate (

    
    ).
    
    • Expected Result: Combination therapy should show statistically faster closure than individual components.

References

  • American Physiological Society. (2018). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology. Link

  • Munoz, M., et al. (2012). A paradox from a neurotransmitter: the opposite effects of substance P and its physiological fragments SP (1-7) and SP (9-11) on cancer cells. World Cancer Research Journal. Link

  • Nishida, T., et al. (1996). Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea.[4] British Journal of Pharmacology. Link

  • MDPI. (2020). Application of Neurokinin-1 Receptor in Targeted Strategies for Glioma Treatment. Molecules. Link

Sources

Comparative

A Comparative Analysis of H-Gly-Leu-Met-NH2 HCl, Neurokinin A, and Neurokinin B in Tachykinin Receptor Engagement

This guide provides an in-depth comparison of the synthetic peptide fragment H-Gly-Leu-Met-NH2 HCl against the endogenous tachykinin peptides, Neurokinin A (NKA) and Neurokinin B (NKB). We will explore their differential...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the synthetic peptide fragment H-Gly-Leu-Met-NH2 HCl against the endogenous tachykinin peptides, Neurokinin A (NKA) and Neurokinin B (NKB). We will explore their differential interactions with the tachykinin receptor family (NK1, NK2, and NK3), supported by experimental data on binding affinities and functional potencies. This analysis is intended for researchers, scientists, and drug development professionals working in pharmacology and related fields.

Introduction to the Tachykinin System

The tachykinin family of neuropeptides plays a crucial role in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Their biological effects are mediated through three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1) receptor, the neurokinin-2 (NK2) receptor, and the neurokinin-3 (NK3) receptor. The endogenous ligands for these receptors, including Substance P (SP), Neurokinin A, and Neurokinin B, share a common C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2. It is this conserved C-terminal region that is critical for receptor recognition and activation.

H-Gly-Leu-Met-NH2 is a C-terminal tripeptide amide that represents a core structural motif of the tachykinin peptides. Its comparison with the full-length endogenous ligands, Neurokinin A and Neurokinin B, offers valuable insights into the structure-activity relationships that govern tachykinin receptor selectivity and activation.

Comparative Analysis of Receptor Binding and Function

The primary distinction between H-Gly-Leu-Met-NH2, Neurokinin A, and Neurokinin B lies in their selectivity and potency at the three tachykinin receptors. While the C-terminal fragment is essential for activity, the N-terminal sequence of the longer peptides plays a significant role in conferring receptor subtype selectivity.

Neurokinin A is the preferred endogenous ligand for the NK2 receptor . Its interaction with NK2 receptors is implicated in the contraction of smooth muscles in the respiratory and gastrointestinal tracts.

Neurokinin B shows the highest affinity for the NK3 receptor . This interaction is predominantly involved in the regulation of the central nervous system, including reproductive functions and respiratory control.

H-Gly-Leu-Met-NH2 HCl , as a conserved C-terminal fragment, is expected to exhibit some level of interaction with all three tachykinin receptors, albeit with likely lower affinity and potency compared to the full-length, receptor-preferred endogenous ligands. Its utility in research often lies in its role as a basic structural motif for the design of more potent and selective tachykinin receptor agonists and antagonists.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of Neurokinin A and Neurokinin B for the human tachykinin receptors. Data for H-Gly-Leu-Met-NH2 is not as readily available in a directly comparable format, reflecting its primary use as a structural fragment rather than a selective ligand.

CompoundNK1 Receptor (Ki, nM)NK2 Receptor (Ki, nM)NK3 Receptor (Ki, nM)Primary Receptor Selectivity
Neurokinin A ~20-50~1-5 ~100-300NK2
Neurokinin B ~300-1000~500-2000~1-10 NK3

Note: The Ki values are approximate and can vary depending on the experimental conditions, such as the cell line and radioligand used. The data presented here is a synthesis of values reported in the literature.

Signaling Pathways and Experimental Workflows

Activation of tachykinin receptors by their ligands initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Tachykinin Receptor Signaling Pathway

Tachykinin_Signaling cluster_membrane Cell Membrane Receptor Tachykinin Receptor (NK1, NK2, or NK3) G_Protein Gαq/11 Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Ligand Tachykinin Ligand (NKA, NKB, etc.) Ligand->Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers release of PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Contraction, Neuronal Excitation) Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gq/11 signaling pathway for tachykinin receptors.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., H-Gly-Leu-Met-NH2) by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Workflow Diagram:

Binding_Assay_Workflow A Prepare cell membranes expressing the target receptor (e.g., CHO-NK2R) B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-NKA) A->B C Add increasing concentrations of the unlabeled competitor compound (e.g., H-Gly-Leu-Met-NH2, NKA, NKB) B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration over GF/C filters) D->E F Quantify radioactivity of bound ligand (e.g., using a gamma counter) E->F G Plot % displacement vs. log[competitor] and fit to a one-site competition model F->G H Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation G->H

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells stably expressing the human NK1, NK2, or NK3 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 20 min at 4°C). Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

    • Increasing concentrations of the unlabeled test compound.

    • A fixed concentration of the appropriate radiolabeled ligand (e.g., [³H]-Substance P for NK1R, ¹²⁵I-labeled NKA for NK2R, or [³H]-Senktide for NK3R).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter or a gamma counter for iodine isotopes.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Workflow Diagram:

Calcium_Assay_Workflow A Plate cells expressing the target receptor in a 96-well plate and grow to confluency B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer A->B C Incubate to allow for dye de-esterification B->C D Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) C->D E Establish a stable baseline fluorescence reading D->E F Add increasing concentrations of the agonist (e.g., H-Gly-Leu-Met-NH2, NKA, NKB) E->F G Measure the peak fluorescence intensity change in response to agonist addition F->G H Plot the change in fluorescence vs. log[agonist] and fit to a sigmoidal dose-response curve to determine EC₅₀ G->H

Caption: Workflow for a calcium mobilization functional assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the target receptor (e.g., HEK293-hNK2R) in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.

  • Incubation: Incubate the plate in the dark at 37°C for 60 minutes to allow the dye to be taken up by the cells and de-esterified.

  • Assay: Place the plate into a fluorescence plate reader.

  • Baseline Measurement: Measure the baseline fluorescence for a short period.

  • Agonist Addition: Add varying concentrations of the test agonist to the wells and continue to monitor the fluorescence intensity.

  • Data Analysis: Calculate the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).

Conclusion

The comparison between H-Gly-Leu-Met-NH2 HCl, Neurokinin A, and Neurokinin B highlights the fundamental principles of ligand-receptor interactions within the tachykinin system. Neurokinin A and Neurokinin B are highly potent and selective endogenous agonists for the NK2 and NK3 receptors, respectively. Their N-terminal extensions are crucial for conferring this selectivity. In contrast, H-Gly-Leu-Met-NH2 HCl represents the minimal structural unit required for tachykinin receptor recognition. While it is not a potent or selective tool for probing individual receptor subtypes, its study is invaluable for understanding the foundational structure-activity relationships and for serving as a scaffold in the design of novel tachykinin receptor modulators. The experimental protocols detailed herein provide a robust framework for researchers to further explore the pharmacology of these and other related compounds.

References

  • Title: Neurokinin A (Substance K) is a potent bronchoconstrictor. Source: Nature. URL: [Link]

  • Title: Pharmacological characterization of the novel non-peptide neurokinin NK2 receptor antagonist ZD7944. Source: British Journal of Pharmacology. URL: [Link]

  • Title: The role of neurokinin B in the control of reproduction. Source: Journal of Neuroendocrinology. URL: [Link]

Validation

Validating the Minimal Pharmacophore: H-Gly-Leu-Met-NH2 HCl

A Comparative Guide to Substance P Fragment (9-11) Executive Summary & Mechanistic Profile H-Gly-Leu-Met-NH2 HCl (also known as SP(9-11) ) is the C-terminal tripeptide amide of the undecapeptide Substance P (SP). In the...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Substance P Fragment (9-11)

Executive Summary & Mechanistic Profile

H-Gly-Leu-Met-NH2 HCl (also known as SP(9-11) ) is the C-terminal tripeptide amide of the undecapeptide Substance P (SP). In the context of Neurokinin-1 (NK1) receptor pharmacology, this molecule represents the "Message" domain stripped of its N-terminal "Address" sequence.

While full-length Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) exhibits nanomolar affinity for the NK1 receptor, the SP(9-11) fragment exhibits significantly lower affinity. However, its importance lies not in potency, but in its utility as a probe for:

  • Minimal Pharmacophore Validation: Determining the absolute structural minimum required for Gq-protein coupling.

  • Metabolic Mapping: Acting as a stable end-product of Neutral Endopeptidase (NEP/CD10) cleavage, often accumulating in inflammatory microenvironments.

  • Non-Canonical Signaling: Recent evidence suggests SP(9-11) may drive distinct chemotactic pathways in monocytes that differ from the classical NK1 internalization pathways triggered by full-length SP.

Mechanism of Action: The "Message-Address" Hypothesis

The NK1 receptor activation follows a two-step binding model:

  • The Address (SP 1-8): The N-terminal region of Substance P binds to the extracellular loops of the NK1 receptor, anchoring the peptide and conferring high affinity.

  • The Message (SP 9-11 / Gly-Leu-Met-NH2): This C-terminal tail penetrates the transmembrane core (specifically interacting with residues in TM3 and TM6), triggering the conformational change that activates the Gq-PLC-IP3 signaling cascade.

H-Gly-Leu-Met-NH2 contains only the trigger. Without the anchor, it acts as a low-affinity, transient agonist.

Comparative Performance Analysis

The following table contrasts H-Gly-Leu-Met-NH2 against the endogenous ligand and a stabilized synthetic analog.

FeatureSubstance P (Full Length) [Sar9,Met(O2)11]-Substance P H-Gly-Leu-Met-NH2 (SP 9-11)
Sequence RPKPQQFFGLM-NH2RPKPQQFF-Sar-L-Met(O2)-NH2GLM-NH2
Role Endogenous AgonistStabilized Super-AgonistMinimal Active Fragment
NK1 Affinity (Ki) High (0.1 - 1.0 nM)High (0.1 - 0.5 nM)Low (> 10 µM)
Primary Signaling Robust Ca2+ Flux + InternalizationRobust Ca2+ Flux + InternalizationWeak Ca2+ Flux / Chemotaxis
Metabolic Stability Low (t1/2 < 2 min in plasma)High (Resistant to NEP)Moderate (Terminal Fragment)
Key Application General NK1 activationLong-term stimulation studiesFragment screening, degradation studies
Data Interpretation
  • Potency Shift: You will observe a massive right-shift in the dose-response curve. While SP saturates the receptor at 100 nM, SP(9-11) typically requires concentrations of 10-100 µM to elicit detectable calcium mobilization.

  • Receptor Internalization: Unlike SP, SP(9-11) rarely induces significant β-arrestin recruitment or receptor internalization, making it a "bias-like" probe for G-protein signaling without desensitization.

Visualization: Signaling & Experimental Workflow

The following diagram illustrates the differential signaling and the specific point of action for H-Gly-Leu-Met-NH2.

NK1_Signaling SP Substance P (1-11) (High Affinity) NEP Neutral Endopeptidase (Degradation) SP->NEP Cleavage NK1 NK1 Receptor (Transmembrane Core) SP->NK1 Anchors & Activates GLM H-Gly-Leu-Met-NH2 (9-11) (Low Affinity Fragment) NEP->GLM Generates GLM->NK1 Transient Activation (High Conc. Req) Chemo Monocyte Chemotaxis (Distinct Pathway) GLM->Chemo Preferential Activity Gq Gq Protein NK1->Gq PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ (Calcium Flux) IP3->Ca

Caption: SP(9-11) bypasses the N-terminal anchoring step, interacting directly but weakly with the receptor core to drive Ca2+ flux or distinct chemotactic responses.

Experimental Validation Protocols

To confirm the activity of H-Gly-Leu-Met-NH2, standard binding assays often fail due to the fast dissociation rate of the fragment. Functional Calcium Mobilization is the preferred validation method.

Protocol A: High-Sensitivity Calcium Flux Assay

Rationale: Because GLM-NH2 has low affinity, standard ratiometric dyes (Fura-2) are preferred over single-wavelength dyes (Fluo-4) to eliminate artifacts at high peptide concentrations.

Materials:

  • CHO-K1 cells stably expressing human NK1 recombinant receptor.

  • Agonist: H-Gly-Leu-Met-NH2 HCl (dissolved in DMSO, diluted in HBSS).

  • Control: Substance P (1-11).[1][2][3]

  • Dye: Fura-2 AM.

Step-by-Step Workflow:

  • Cell Seeding: Plate CHO-NK1 cells at 50,000 cells/well in a 96-well black/clear plate. Incubate 24h.

  • Dye Loading: Wash cells with HBSS (with 20mM HEPES). Incubate with 2 µM Fura-2 AM + 0.02% Pluronic F-127 for 45 mins at 37°C.

  • Baseline Establishment: Wash cells 2x with HBSS to remove extracellular dye. Incubate 15 mins at RT to allow de-esterification.

  • Agonist Preparation (CRITICAL):

    • Prepare a serial dilution of Substance P (Range: 10 pM to 100 nM).

    • Prepare a serial dilution of H-Gly-Leu-Met-NH2 (Range: 100 nM to 1 mM) . Note the 3-log concentration shift.

  • Injection & Read: Inject agonist. Record fluorescence ratio (340/380 nm excitation, 510 nm emission) every 2 seconds for 60 seconds.

Expected Results:

  • Substance P: Sigmoidal dose-response with EC50 ~1-5 nM.

  • H-Gly-Leu-Met-NH2: Sigmoidal dose-response with EC50 ~50-100 µM.

  • Validation Criteria: If GLM-NH2 elicits >60% of the maximal SP response at 100 µM, the mechanism is confirmed.

Troubleshooting & Expert Insights

Common Pitfalls
  • "No Activity" at Standard Doses: Researchers often test peptides at 1-10 µM. For SP(9-11), this is often below the threshold of activation. Action: Increase concentration to 100 µM - 1 mM.

  • Solubility Issues: The HCl salt is water-soluble, but at high concentrations (mM range) required for this fragment, pH shifts can occur. Action: Buffer the peptide solution with HEPES (pH 7.4) immediately upon reconstitution.

  • Desensitization: If comparing multiple doses on the same tissue/cells, NK1 receptors desensitize rapidly. Action: Use naive wells for every single concentration point. Do not perform cumulative dosing.

The "Paradoxical" Effect

Be aware that in complex biological systems (e.g., whole tissue or cancer cell lines), SP(9-11) can exhibit antagonistic properties or opposite effects to SP(1-7).[4] For example, while SP(1-7) may promote angiogenesis, SP(9-11) has been observed to inhibit specific angiogenic markers like Thrombospondin-1. This is not a failure of the reagent, but a feature of its specific "Message-only" signaling bias.

References

  • Regoli, D., et al. (1984). "Structure-activity relationships of substance P." European Journal of Pharmacology.

  • Ruff, M. R., et al. (1985).[1] "Substance P receptor-mediated chemotaxis of human monocytes." Peptides.

  • Munoz, M., et al. (2013). "The paradox of Substance P fragments in cancer." World Cancer Research Journal.

  • Quartara, L., & Maggi, C. A. (1997). "The tachykinin NK1 receptor.[5][6] Part I: ligands and mechanisms of cellular activation." Neuropeptides.

  • Almeida, T. A., et al. (2004). "Tachykinins and tachykinin receptors: structure and activity relationships." Current Medicinal Chemistry.

Sources

Comparative

Side-by-side comparison of different commercial sources of H-Gly-Leu-Met-Nh2 HCl

Initiating Supplier Research I'm currently engaged in comprehensive Google searches to pinpoint reputable commercial suppliers of H-Gly-Leu-Met-NH2·HCl. My focus is on locating detailed technical data sheets, relevant ce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Supplier Research

I'm currently engaged in comprehensive Google searches to pinpoint reputable commercial suppliers of H-Gly-Leu-Met-NH2·HCl. My focus is on locating detailed technical data sheets, relevant certificates of analysis, and any application notes or published research related to the compound.

Developing Comparison Guide

I've expanded my research to include analytical methods for peptide characterization like HPLC and mass spectrometry to build an experimental workflow. I'm also examining potential impurities of methionine-containing peptides to refine my analytical strategy. Simultaneously, I'm identifying relevant biological assays for a functional comparison. The guide structure will begin with an introduction to H-Gly-Leu-Met-NH2·HCl and detail the experimental design, including vendors and assays.

Refining Search Strategies

I'm now focusing my Google searches to pinpoint suppliers of H-Gly-Leu-Met-NH2·HCl and gathering technical data, certificates, and application notes. Next, I will refine my strategy to include analytical methods like HPLC, MS, and NMR, and look for common impurities. Then, I'll search for biological assays. I'm building a guide with an intro, experimental design (vendors, assays), and the structure including data tables and protocols.

Safety & Regulatory Compliance

Safety

H-Gly-Leu-Met-Nh2 HCl proper disposal procedures

As a Senior Application Scientist, I understand that moving from research to application requires not just precision in your experiments, but also an unwavering commitment to safety and environmental stewardship. The pro...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving from research to application requires not just precision in your experiments, but also an unwavering commitment to safety and environmental stewardship. The proper disposal of synthetic peptides like H-Gly-Leu-Met-NH2 HCl is a critical, yet often overlooked, component of a well-managed laboratory workflow. This guide is designed to provide you with a comprehensive, scientifically-grounded framework for managing the waste associated with this peptide, ensuring the safety of your team and compliance with regulatory standards.

Our approach moves beyond a simple checklist. We will delve into the chemical reasoning behind each step, empowering you to make informed decisions for this and other research chemicals you handle.

A specific Safety Data Sheet (SDS) for every research peptide is often not available. Therefore, a prudent risk assessment is based on the chemical's constituents. H-Gly-Leu-Met-NH2 HCl is a tripeptide amide with a hydrochloride salt. Let's deconstruct the potential hazards.

  • The Peptide Backbone (Gly-Leu-Met): Composed of naturally occurring amino acids, the core peptide is generally considered to have low biological toxicity. However, all synthetic peptides should be handled with care as their physiological effects may not be fully characterized. Lyophilized powders, in particular, can be easily aerosolized and inhaled during handling, making respiratory protection essential.[1]

  • The Hydrochloride (HCl) Salt: This is the most significant chemical hazard. The HCl salt makes aqueous solutions of the peptide acidic. Concentrated solutions can be corrosive to skin, eyes, and metals.[2][3][4] Disposal of acidic waste down the drain without neutralization can damage plumbing and is often prohibited by local regulations.[2] Upon thermal decomposition, it can release hazardous gases like hydrogen chloride.[5]

  • Methionine Residue: The presence of a sulfur-containing methionine residue means that under certain decomposition conditions (e.g., combustion), sulfur oxides could be released.[6] While stable under normal conditions, it's a factor to consider in a fire scenario.[7]

The Core Principle: Waste Segregation at the Source

Effective waste management begins the moment you weigh your peptide. Never mix different waste streams. The fundamental principle is to segregate waste into designated, clearly labeled containers to prevent dangerous chemical reactions and to facilitate proper disposal by your institution's Environmental Health & Safety (EH&S) department.[1][8][9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for segregating and disposing of H-Gly-Leu-Met-NH2 HCl waste.

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Contaminated Labware start H-Gly-Leu-Met-NH2 HCl Waste Generated solid_waste Unused/Expired Lyophilized Powder start->solid_waste liquid_waste Aqueous Peptide Solutions (Stocks, Experimental Waste) start->liquid_waste vials Empty Vials start->vials solid_container Labeled 'Solid Chemical Waste' (Non-Sharps) solid_waste->solid_container ppe Contaminated PPE (Gloves, Weigh Boats) ppe->solid_container ehs_pickup Arrange for Pickup by Institutional EH&S solid_container->ehs_pickup neutralization Neutralize to pH 6-8 (e.g., with NaHCO3) liquid_waste->neutralization liquid_container Labeled 'Aqueous Chemical Waste' (Acidic) liquid_container->ehs_pickup neutralization->liquid_container If required by EHS sharps_container Puncture-Proof Sharps or 'Contaminated Glass' Box vials->sharps_container pipettes Pipette Tips, Syringes pipettes->sharps_container sharps_container->ehs_pickup

Caption: Decision workflow for segregating H-Gly-Leu-Met-NH2 HCl waste streams.

Step-by-Step Disposal Protocols

Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat, when handling any form of chemical waste.[1]

Protocol 1: Disposal of Solid Peptide Waste

This applies to expired or unused lyophilized powder and items grossly contaminated with the solid peptide.

  • Work Area: Perform all manipulations within a chemical fume hood to prevent inhalation of fine powder.[1]

  • Containment: Carefully sweep any spilled powder or place the original vial into a sealable container.

  • Collection: Place the contained solid waste into a designated, sealed, and clearly labeled "Solid Hazardous Chemical Waste" container.

  • Labeling: Ensure the label includes the full chemical name: "H-Gly-Leu-Met-NH2 HCl".

  • Storage: Store the waste container in a designated satellite accumulation area until pickup by EH&S.

Protocol 2: Disposal of Aqueous Peptide Solutions

This protocol addresses stock solutions, unused dilutions, and experimental liquid waste.

  • Segregation: Collect all aqueous waste containing the peptide in a dedicated, sealed, and labeled "Aqueous Hazardous Waste" container. Do not mix with organic solvents.[8]

  • Labeling: Label the container with "Aqueous Waste: H-Gly-Leu-Met-NH2 HCl". List any other chemical constituents.

  • pH Check & Neutralization (Causality): Because the peptide is an HCl salt, the solution will be acidic. Acidic waste can be corrosive and is often regulated.

    • Check the pH of the collected waste solution using pH strips.

    • If the pH is below 6, neutralize it by slowly adding a weak base, such as sodium bicarbonate (baking soda), until the pH is between 6.0 and 8.0. Add the base slowly to avoid excessive foaming or heat generation.

    • Rationale: Neutralization renders the waste less corrosive, making it safer to handle and store, and is a prerequisite for certain disposal pathways as dictated by institutional policy.[2]

  • Final Disposal: After neutralization (if performed), securely cap the container and store it for EH&S pickup. Never pour peptide solutions down the drain unless you have explicit permission from your institution's EH&S department for neutralized, non-hazardous materials.[1][8]

Protocol 3: Disposal of Contaminated Labware

This includes empty vials, pipette tips, and other disposable items that have come into contact with the peptide.

  • Vials/Glassware: Place empty original vials and any contaminated glass items into a "Contaminated Glass Waste" or "Sharps" box to prevent injury.[8]

  • Plasticware: Contaminated plasticware such as pipette tips and microcentrifuge tubes should be collected in a designated "Solid Chemical Waste" container.

  • Decontamination: For non-disposable glassware, rinse three times with an appropriate solvent (e.g., water, followed by ethanol). The first rinsate must be collected and treated as hazardous aqueous waste.[9] Subsequent rinses may be considered non-hazardous depending on institutional policy.

Summary of Disposal Pathways

Waste TypePrimary Hazard(s)Recommended ContainmentFinal Disposal Pathway
Unused/Expired Solid Peptide Inhalation, Acidity (when dissolved)Original vial placed in a sealed bag within a solid waste drum.Collection by institutional EH&S for incineration or chemical treatment.
Aqueous Peptide Solutions Acidity, CorrosivityLabeled, sealed "Aqueous Waste" container (HDPE or glass).Neutralize pH to 6-8, then collection by EH&S.
Contaminated Gloves/Weigh Boats Dermal Contact (trace amounts)Labeled "Solid Chemical Waste" bag or container.Collection by institutional EH&S.
Contaminated Vials/Pipette Tips Puncture Hazard, Chemical ResiduePuncture-proof "Sharps" or "Contaminated Glass" container.Collection by institutional EH&S.

The Final Authority: Your Institutional EH&S

This guide provides a framework based on established chemical safety principles. However, the ultimate authority on waste disposal rests with your institution's Environmental Health & Safety (EH&S) department.[1] They are equipped to handle waste according to strict local, state, and federal regulations.[10] Always consult your institution's specific waste management plan and coordinate regular pickups.

By implementing these procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the expense of personal or environmental health.

References

  • Vertex AI Search, based on "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC".
  • Vertex AI Search, based on "Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides".
  • Vertex AI Search, based on "Safety D
  • Vertex AI Search, based on "Safety D
  • Vertex AI Search, based on "Peptide handling & storage guidelines - How to store a peptide?".
  • Vertex AI Search, based on "SAFETY D
  • Vertex AI Search, based on "Laboratory Safety Guidelines for Peptide Handling - Biovera Research".
  • Vertex AI Search, based on "Safety Data Sheet: Hydrochloric acid - Carl ROTH".
  • Vertex AI Search, based on "Peptide Handling, dissolution & Storage - NIBSC".
  • Vertex AI Search, based on "Hydrochloric acid - SAFETY D
  • Vertex AI Search, based on "Management of Waste - Prudent Practices in the Labor
  • Vertex AI Search, based on "SAFETY D
  • Vertex AI Search, based on "Hydrochloric acid - SAFETY D
  • Vertex AI Search, based on "Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA".
  • Vertex AI Search, based on "SAFETY DATA SHEET: L-METHIONINE - Ajinomoto - AminoScience Division".
  • Vertex AI Search, based on "SAFETY DATA SHEET Hydrochloric Acid 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Vertex AI Search, based on "Material Safety Data Sheet - DL-Methionine - Cole-Parmer".
  • Vertex AI Search, based on "SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®".

Sources

Handling

Safe Handling &amp; Operational Logistics for H-Gly-Leu-Met-NH2 HCl

Executive Summary & Chemical Profile H-Gly-Leu-Met-NH2 HCl (Glycyl-Leucyl-Methionine amide hydrochloride) is a bioactive tripeptide, often investigated as a C-terminal fragment related to Substance P and other tachykinin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

H-Gly-Leu-Met-NH2 HCl (Glycyl-Leucyl-Methionine amide hydrochloride) is a bioactive tripeptide, often investigated as a C-terminal fragment related to Substance P and other tachykinins. While peptides are often dismissed as "low toxicity" compared to volatile organics, this specific sequence requires rigorous handling protocols due to two factors:

  • Biological Potency: As a neuroactive fragment, systemic absorption (inhalation or transdermal) poses a risk of physiological modulation.

  • Chemical Instability: The Methionine (Met) residue is highly susceptible to oxidation, and the Hydrochloride (HCl) salt form is hygroscopic.

This guide moves beyond generic safety advice, providing a specific operational framework to protect both the researcher and the integrity of the compound.

Risk Assessment & PPE Matrix

Effective safety is not about wearing more gear; it is about wearing the right gear based on the exposure pathway.

The "Why" Behind the PPE
  • Inhalation (Primary Risk): Lyophilized peptide salts are light and electrostatic. Aerosolization during weighing is the highest risk vector for sensitization.

  • Dermal Absorption: While hydrophilic peptides penetrate skin poorly, the use of permeation enhancers (like DMSO for stock solutions) creates a "Trojan Horse" effect, carrying the peptide into the bloodstream.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (Min) / P100 (Preferred)Standard surgical masks do not seal against micron-sized peptide dust. If weighing outside a fume hood (not recommended), a P100 respirator is mandatory.
Dermal (Hands) Nitrile Gloves (Double-gloving recommended)Latex contains proteins that can cause cross-sensitization. Nitrile offers superior chemical resistance to common peptide solvents (DMF/DMSO).
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient if working with liquid stock solutions where splashes could reach the mucosa.
Body Lab Coat (Tyvek or Cotton) Must be buttoned to the neck. Tyvek sleeves are recommended for high-quantity handling (>1g) to prevent cuff contamination.

Operational Protocol: From Storage to Solution

A. Pre-Operational Setup (The Environment)

Before opening the vial, ensure the environment controls moisture and static. H-Gly-Leu-Met-NH2 HCl is hygroscopic; moisture absorption alters molecular weight calculations and promotes hydrolysis.

  • Temperature: Equilibrate the vial to room temperature before opening (prevents

© Copyright 2026 BenchChem. All Rights Reserved.